Synthesis of 4-Methyl-1-oxa-4-azaspiro[4.5]decane Derivatives: A Technical Guide
The Spirocyclic Advantage in Drug Design In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to conformationally restricted, sp³-rich scaffolds is a proven strategy to mitigate off-ta...
Author: BenchChem Technical Support Team. Date: April 2026
The Spirocyclic Advantage in Drug Design
In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to conformationally restricted, sp³-rich scaffolds is a proven strategy to mitigate off-target toxicity and improve clinical attrition rates. Spirocyclic systems, particularly the 1-oxa-4-azaspiro[4.5]decane framework, are highly valued for their unique three-dimensional architecture. The incorporation of these spirocyclic motifs has been shown to enhance lipophilicity, alter metabolic stability, and optimize overall pharmacokinetic properties[1][2].
The 4-methyl-1-oxa-4-azaspiro[4.5]decane core serves as a critical building block in this domain. By understanding the thermodynamic drivers of its synthesis, researchers can reliably scale this scaffold and utilize it as an intermediate for more complex, multi-step organic syntheses[3].
Thermodynamic Drivers in Oxazolidine Formation
The synthesis of 4-methyl-1-oxa-4-azaspiro[4.5]decane is fundamentally a dehydration-driven condensation between a ketone (cyclohexanone) and a 1,2-amino alcohol (2-(methylamino)ethanol)[4][5]. As a Senior Application Scientist, I emphasize that successful execution of this reaction relies on strict control over reaction equilibrium and nucleophilic sequence.
Causality Behind Experimental Choices:
Bis-nucleophile Dynamics: 2-(Methylamino)ethanol possesses both a secondary amine and a primary alcohol. The secondary amine is significantly more nucleophilic, dictating the reaction sequence: it performs the initial attack on the carbonyl carbon to form a hemiaminal intermediate.
Acid Catalysis (p-TsOH): A catalytic amount of p-toluenesulfonic acid (p-TsOH) is critical. It protonates the electrophilic carbonyl oxygen of cyclohexanone to accelerate the initial attack. More importantly, it protonates the hydroxyl group of the resulting hemiaminal, converting it into a superior leaving group (water) to generate a highly reactive iminium ion.
Intramolecular Cyclization: The pendant primary alcohol then acts as an intramolecular nucleophile, attacking the iminium carbon to close the five-membered oxazolidine ring.
Figure 1: Mechanistic pathway for the synthesis of 4-methyl-1-oxa-4-azaspiro[4.5]decane.
Quantitative Reaction Parameters
To ensure stoichiometric precision, the following table outlines the required reagents for a standard 100 mmol scale synthesis. A slight excess of the amino alcohol is utilized to drive the complete consumption of the ketone.
Component
Role
MW ( g/mol )
Equivalents
Mass / Volume
Cyclohexanone
Electrophile
98.15
1.00
9.82 g (100 mmol)
2-(Methylamino)ethanol
Bis-nucleophile
75.11
1.10
8.26 g (110 mmol)
p-Toluenesulfonic acid
Acid Catalyst
172.20
0.05
0.86 g (5 mmol)
Toluene
Solvent / Azeotrope
92.14
-
100 mL
Target Product
Spirocyclic Core
155.24
1.00 (Theoretical)
15.52 g (Expected)
Self-Validating Experimental Protocol
Trustworthiness in chemical synthesis requires protocols that inherently validate their own progress. This procedure utilizes physical metrics to confirm reaction completion without immediate reliance on spectroscopic tools.
Step 1: Reaction Setup
Charge a flame-dried 250 mL round-bottom flask with cyclohexanone, 2-(methylamino)ethanol, and p-TsOH in anhydrous toluene. Attach a Dean-Stark trap fitted with a reflux condenser.
Rationale: Toluene is chosen because it forms a low-boiling azeotrope with water (~85°C), allowing for continuous byproduct removal at the reflux temperature (110°C).
Step 2: Azeotropic Reflux & Real-Time Validation
Heat the mixture to a vigorous reflux.
Validation Checkpoint: Monitor the collection of water in the Dean-Stark trap. According to Le Chatelier's principle, removing water drives the equilibrium to the right. The reaction is deemed complete when the volume of water collected matches the theoretical yield (approx. 1.8 mL for 100 mmol). This provides a self-validating, visual proof of reaction progress.
Step 3: Quenching and Aqueous Workup
Cool the reaction to room temperature and wash the organic layer with saturated aqueous NaHCO₃.
Rationale: The basic wash neutralizes the p-TsOH catalyst. If the acid is not neutralized, concentrating the solution could trigger the acid-catalyzed hydrolysis (ring-opening) of the newly formed oxazolidine back into the starting materials.
Step 4: Isolation and Purification
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via vacuum distillation.
Validation Checkpoint: Perform TLC analysis using a basic stain (e.g., KMnO₄ or Ninhydrin), as the spirocyclic product lacks a strong UV chromophore. A single spot with a distinct Rf confirms purity prior to final ¹H NMR validation.
Figure 2: Step-by-step self-validating experimental workflow for spirocyclic oxazolidine synthesis.
Downstream Derivatization
The isolated 4-methyl-1-oxa-4-azaspiro[4.5]decane core is highly versatile. Researchers frequently utilize this scaffold for further derivatization. For instance, reacting this spirocyclic framework with epoxides (such as propylene oxide) facilitates ring expansion or the generation of extended multicyclic systems, such as 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane[6]. By mastering the core oxazolidine formation, scientists unlock a vast chemical space for novel therapeutic discovery.
Spectroscopic Data and Structural Elucidation of 4-Methyl-1-oxa-4-azaspiro[4.5]decane: A Technical Guide
Executive Summary The structural elucidation of spirocyclic aminals requires a rigorous, orthogonal analytical approach. 4-Methyl-1-oxa-4-azaspiro[4.5]decane (CAS: 39931-24-3) is a highly specialized spiro-oxazolidine de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of spirocyclic aminals requires a rigorous, orthogonal analytical approach. 4-Methyl-1-oxa-4-azaspiro[4.5]decane (CAS: 39931-24-3) is a highly specialized spiro-oxazolidine derivative[1]. Featuring a cyclohexane ring spiro-fused to an N-methylated oxazolidine ring, this compound serves as a critical intermediate, a robust protecting group, and a bioactive scaffold in medicinal chemistry.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the spectroscopic signatures (NMR, FT-IR, and EI-MS) of 4-Methyl-1-oxa-4-azaspiro[4.5]decane, providing drug development professionals with a self-validating framework for structural verification.
Chemical Topology and Mechanistic Origins
The unique spectroscopic behavior of 4-Methyl-1-oxa-4-azaspiro[4.5]decane stems from its C5 spiro center. This quaternary carbon acts as an aminal/acetal hybrid, bonded simultaneously to an oxygen and a nitrogen atom. The high electronegativity of these adjacent heteroatoms creates a highly deshielded electronic environment, while the steric bulk of the spiro-fused cyclohexane ring forces the oxazolidine ring into a specific puckered conformation. Understanding this topology is the key to interpreting its analytical data[2].
Fig 1: Synthesis and multi-modal spectroscopic validation workflow.
To ensure absolute trustworthiness in analytical reporting, the sample must be synthesized and prepared using a self-validating protocol. The compound is synthesized via the condensation of cyclohexanone with 2-(methylamino)ethanol (CAS: 109-83-1)[3].
Step-by-Step Self-Validating Protocol:
Condensation Reaction : Combine 10.0 mmol of cyclohexanone and 10.5 mmol of 2-(methylamino)ethanol in 50 mL of anhydrous toluene.
Azeotropic Dehydration : Reflux the mixture under a Dean-Stark trap.
Causality & Validation: The reaction is an equilibrium. Removing water drives it to completion. The reaction is only deemed complete when the theoretical volume of water (~0.18 mL) is physically collected in the trap.
Purification : Remove toluene under reduced pressure and purify the residue via vacuum distillation to isolate the pure spiro-oxazolidine.
Pre-NMR IR Screen (The Validation Checkpoint) : Before consuming expensive deuterated solvents, analyze the neat oil via ATR-FTIR.
Causality & Validation: The absolute absence of the 1715 cm⁻¹ (C=O) and 3300 cm⁻¹ (O-H/N-H) bands confirms successful spiro-closure. If these bands persist, the sample contains unreacted precursors or hydrolyzed product and must be rejected/re-purified.
Nuclear Magnetic Resonance (NMR) Profiling
Deuterated chloroform (CDCl₃) is selected as the solvent because its non-polar nature preserves the native puckered conformation of the oxazolidine ring without inducing hydrogen-bonding artifacts.
13C and 1H NMR Assignments
The most diagnostic feature of the ¹³C NMR spectrum is the C5 spiro carbon. Because it is flanked by oxygen and nitrogen, electron density is pulled away via inductive effects, shifting the resonance dramatically downfield to ~96.5 ppm.
Diastereotopic equatorial/axial protons split by spiro chirality.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy serves as the primary gateway for functional group verification. The spiro-oxazolidine formation drastically alters the vibrational modes compared to its precursors.
Table 2: Key FT-IR Vibrational Modes (Neat, ATR)
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Causality
2950, 2850
Strong
C-H stretch (sp³)
Represents the extensive aliphatic framework of the decane system.
1120
Strong
C-O-C asymmetric stretch
Confirms the formation of the ether linkage in the oxazolidine ring.
1060
Medium
C-N-C stretch
Validates the incorporation of the tertiary amine.
Absence of 1715
N/A
C=O stretch
Validates the complete consumption of the cyclohexanone precursor.
Absence of 3300
N/A
O-H / N-H stretch
Confirms the absence of unreacted 2-(methylamino)ethanol.
Mass Spectrometry (EI-MS) & Fragmentation Dynamics
Electron Ionization (EI) at 70 eV is selected over soft ionization techniques (like ESI) because the rigid spirocyclic framework requires high-energy electron bombardment to induce meaningful fragmentation. This allows us to map the structural connectivity through predictable alpha-cleavage pathways.
The molecular ion [M]⁺• appears at m/z 155 . The dominant fragmentation pathway is driven by the stabilization of the resulting positive charge by the nitrogen atom (imonium ion formation). Alpha-cleavage at the spiro carbon results in the expulsion of a cyclohexyl radical (neutral loss of 69 Da), yielding the highly stable oxazolidinium base peak at m/z 86 .
Fig 2: Primary EI-MS fragmentation pathways via alpha-cleavage.
Architecting the Future of Therapeutics: Biological Activity and Profiling of Novel Oxa-Azaspiro Scaffolds
Executive Summary The transition from flat, two-dimensional aromatic rings to highly saturated, three-dimensional spirocyclic structures represents a paradigm shift in modern medicinal chemistry. By increasing the fracti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from flat, two-dimensional aromatic rings to highly saturated, three-dimensional spirocyclic structures represents a paradigm shift in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (
Fsp3
), drug developers can significantly enhance the physicochemical properties and clinical success rates of novel therapeutics. Among these architectures, oxa-azaspiro compounds —featuring both oxygen and nitrogen heteroatoms within a spiro-fused ring system—have emerged as highly versatile bioisosteres. This technical guide explores the mechanistic biological activities of oxa-azaspiro derivatives, focusing on their roles in oncology, neuropharmacology, and targeted pathway inhibition, while providing field-validated protocols for their evaluation.
The Strategic Advantage of Oxa-Azaspiro Scaffolds
Historically, the pharmaceutical industry relied heavily on planar heterocycles (e.g., morpholines, piperidines, and piperazines). However, these structures often suffer from poor aqueous solubility, high metabolic liability, and off-target toxicity.
Oxa-azaspiro compounds solve these issues through scaffold hopping . By replacing a morpholine ring with a 7-oxa-2-azaspiro[3.5]nonane or similar spirocycle, researchers can maintain the necessary pharmacophores (hydrogen bond acceptors/donors) while forcing the molecule into a rigid, non-collinear 3D conformation. This structural rigidity minimizes the entropic penalty upon target binding and modulates key ADME properties, such as lowering lipophilicity (LogP) and increasing metabolic stability [1]. Recent advancements in multigram synthesis have now made these complex building blocks readily accessible for high-throughput drug discovery [2].
Mechanistic Paradigms of Biological Activity
Oncology: Mitochondrial Disruption and Apoptosis
Novel oxa/azaspiro[4,5]trienone derivatives have demonstrated profound anticancer potential, particularly against breast (MCF-7), prostate (DU-145), and lung (A549) cancer cell lines. Mechanistically, these compounds act as potent apoptosis inducers. They trigger intracellular Reactive Oxygen Species (ROS) generation, which leads to the depolarization of the mitochondrial membrane potential (
ΔΨm
). This oxidative stress up-regulates pro-apoptotic Bax proteins and down-regulates anti-apoptotic Bcl-2, culminating in the release of cytochrome c, caspase 9 activation, and irreversible cell cycle arrest in the G0/G1 phase [3].
Fig 1: Mechanistic pathway of oxa-azaspiro-induced mitochondrial apoptosis.
Neuropharmacology: Triple Reuptake Inhibition
In the central nervous system (CNS), oxa-azaspiro derivatives have been successfully engineered as "triple" reuptake inhibitors. By utilizing in silico pharmacophore modeling to guide scaffold replacements, researchers have developed spiro-compounds that simultaneously bind to and inhibit the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. This multi-target engagement is highly sought after for the development of next-generation, broad-spectrum antidepressant agents [4].
Targeted Therapies: Hedgehog Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a critical target in basal cell carcinoma. Sonidegib, a clinical Hh inhibitor, suffers from low solubility and high lipophilicity. By replacing its 2,6-dimethylmorpholine moiety with a 7-oxa-2-azaspiro[3.5]nonane bioisostere, researchers successfully retained the nanomolar inhibition of the Hh pathway while improving the molecule's kinetic solubility in physiological buffers [5].
Quantitative Structure-Activity Relationship (QSAR) Data
To facilitate rapid comparison, the following table summarizes the biological and physicochemical metrics of key oxa-azaspiro classes discussed above:
As a Senior Application Scientist, I emphasize that generating reproducible data requires protocols designed with internal controls and a deep understanding of why specific reagents are used. Below are the self-validating workflows for evaluating oxa-azaspiro compounds.
Protocol A: Multiparametric Apoptosis Profiling (Annexin V / PI &
ΔΨm
)
This protocol differentiates between direct compound toxicity (necrosis) and programmed cell death (apoptosis) via mitochondrial disruption.
Cell Seeding and Synchronization: Seed MCF-7 cells at
1×105
cells/well in a 6-well plate. Incubate overnight in serum-free media.
Causality: Synchronizing cells in serum-free media ensures baseline uniformity, preventing natural cell cycle phase variations from confounding the G0/G1 arrest data.
Compound Treatment: Treat cells with the oxa-azaspiro compound at
1×
and
2×
the established GI₅₀ concentration for 24 hours.
Dual Staining (Annexin V-FITC / PI): Harvest cells, wash with cold PBS, and resuspend in binding buffer. Add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI). Incubate for 15 mins in the dark.
Causality: Annexin V binds to phosphatidylserine translocated to the outer leaflet during early apoptosis. PI only permeates compromised membranes of late apoptotic/necrotic cells. This dual-staining provides a temporal resolution of the apoptotic cascade.
Mitochondrial Depolarization (
ΔΨm
) Validation: In a parallel treated cohort, incubate cells with JC-1 dye (2 μM) for 30 mins.
Self-Validation: JC-1 forms red aggregates in healthy, polarized mitochondria but reverts to green monomers upon depolarization. This ratiometric shift (Red/Green) provides a built-in internal control, self-validating the intrinsic origin of caspase activation.
Flow Cytometry: Acquire data using a flow cytometer (e.g., BD FACSCanto), analyzing at least 10,000 events per sample.
This workflow evaluates the bioisosteric efficacy of spirocyclic analogs against the Hh pathway.
Fig 2: High-throughput screening workflow for Hedgehog pathway inhibitors.
Reporter Cell Culture: Plate NIH3T3 Gli-Luc reporter cells in a 96-well format.
Causality: The Hh pathway culminates in the activation of Gli transcription factors. By linking Gli promoters to a luciferase reporter, we bypass upstream receptor variability and directly quantify the transcriptional output.
Pathway Stimulation: Stimulate the cells with a known Smoothened Agonist (SAG) to activate the pathway.
Causality: Without a stimulated control, basal luminescence is too low to accurately measure inhibition. This establishes the dynamic window of the assay.
Compound Incubation: Add the 7-oxa-azaspiro[3.5]nonane analogs in a 10-point dose-response titration. Incubate for 48 hours.
ONE-Step Luciferase Assay: Add the ONE-Step™ Luciferase reagent directly to the wells. Read luminescence after 15 minutes.
Causality: Single-step lysis and luminescence generation minimizes pipetting errors and standardizes the ATP-dependent luciferase reaction across the microplate.
Quality Control (Z'-Factor): Calculate the Z'-factor using the positive (SAG only) and negative (no SAG) controls.
Self-Validation: A Z' score > 0.5 validates the assay's robustness, confirming that any observed IC₅₀ shifts are due to the spirocyclic scaffold modifications, not assay noise.
Conclusion
Oxa-azaspiro compounds represent a sophisticated leap in rational drug design. By leveraging their unique 3D exit vectors and high
Fsp3
character, drug developers can rescue failing planar molecules, optimize ADME profiles, and unlock potent biological activities ranging from mitochondrial apoptosis to multi-target CNS modulation. As synthetic methodologies continue to scale, these spirocyclic building blocks will become indispensable tools in the medicinal chemist's arsenal.
References
Srivastava, A. K., et al. "Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption." European Journal of Medicinal Chemistry, 2015. URL:[Link]
Galavskyy, S., et al. "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." ChemRxiv, 2026. URL:[Link]
Bettati, M., et al. "Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors." ChemMedChem, 2010. URL:[Link]
Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014. URL:[Link]
Structure Elucidation of 4-Methyl-1-oxa-4-azaspiro[4.5]decane: A Comprehensive Analytical Guide
Executive Summary The unambiguous structural elucidation of spirocyclic heterocycles requires a rigorous, multi-modal analytical approach. This whitepaper details the systematic characterization of 4-Methyl-1-oxa-4-azasp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The unambiguous structural elucidation of spirocyclic heterocycles requires a rigorous, multi-modal analytical approach. This whitepaper details the systematic characterization of 4-Methyl-1-oxa-4-azaspiro[4.5]decane (C9H17NO). By treating the analytical workflow as a self-validating system—where mass spectrometry defines the atomic boundaries, infrared spectroscopy eliminates structural isomers, and multi-dimensional NMR maps the exact atomic topology—we establish a definitive proof of structure. This guide is designed for research scientists and drug development professionals tasked with validating complex spiro-oxazolidine scaffolds.
Introduction & Chemical Context
4-Methyl-1-oxa-4-azaspiro[4.5]decane is a bicyclic compound featuring a cyclohexane ring spiro-fused to a 1,3-oxazolidine ring at the C5 position.1[1].
The formation of this compound typically proceeds via the condensation of cyclohexanone with 2-(methylamino)ethanol. From a mechanistic standpoint, this reaction is thermodynamically driven by the formation of the stable 5-membered oxazolidine ring and the continuous removal of water, which shifts the equilibrium entirely toward the cyclic N,O-acetal product[2].
Analytical Strategy & Workflow
As an application scientist, I approach structure elucidation not as a collection of isolated tests, but as a self-validating system . No single analytical technique is trusted in isolation; instead, each method cross-verifies the others:
High-Resolution Mass Spectrometry (HRMS): Establishes the exact mass, confirming the molecular formula (C9H17NO) and verifying that complete condensation (loss of H2O) has occurred.
Fourier-Transform Infrared Spectroscopy (FTIR): Acts as a negative control. The absence of a carbonyl stretch (C=O, ~1710 cm⁻¹) and hydroxyl/amine stretches (O-H/N-H, ~3300 cm⁻¹) proves that the open-chain hemiaminal intermediate has fully cyclized.
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR techniques map the exact carbon-hydrogen framework, definitively proving the spiro linkage[3].
Fig 1. Self-validating analytical workflow for spirocyclic structure elucidation.
Experimental Protocols
Synthesis & Isolation Methodology
Causality Check: The use of a Dean-Stark apparatus is critical here. The formation of the spiro-oxazolidine is a reversible equilibrium; physically removing the water byproduct forces the reaction to completion via Le Chatelier's principle.
Step 1: To a 100 mL round-bottom flask, add cyclohexanone (9.8 g, 100 mmol) and 2-(methylamino)ethanol (7.9 g, 105 mmol) in 50 mL of anhydrous toluene.
Step 2: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 g).
Step 3: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 12 hours until the theoretical volume of water (1.8 mL) is collected.
Step 4: Cool the reaction to room temperature, wash with saturated aqueous NaHCO3 (2 × 25 mL) to neutralize the catalyst, and extract the organic layer.
Step 5: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation to yield the pure spiro compound.
NMR Sample Preparation & Acquisition
Causality Check: CDCl3 is selected as the solvent because it lacks exchangeable protons that could artificially broaden or obscure the aliphatic signals of the analyte. Furthermore, its residual solvent peak (7.26 ppm) is far removed from the expected analyte peaks (all < 4.5 ppm).
Step 1: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Step 2: Transfer the solution to a standard 5 mm NMR tube.
Step 3: Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay) to quantify proton environments.
Step 4: Acquire ¹³C{¹H} NMR at 100 MHz (1024 scans, 2s relaxation delay) to identify the carbon skeleton.
Step 5: Acquire 2D HSQC and HMBC spectra using standard pulse sequences to establish direct and long-range C-H connectivities.
NMR Elucidation: The Core Mechanism
1D NMR Analysis
The ¹H NMR spectrum is entirely aliphatic. The N-CH3 group appears as a sharp, highly integrated singlet around 2.32 ppm. The oxazolidine ring protons (-O-CH2- and -N-CH2-) appear as distinct triplets at ~3.75 ppm and ~2.65 ppm, respectively, due to their mutual coupling.
The linchpin of this elucidation is the spiro carbon (C5) in the ¹³C NMR spectrum. Because this carbon is an N,O-acetal—simultaneously bonded to two highly electronegative atoms (oxygen and nitrogen)—it experiences profound electron density withdrawal.4[4]. Observing a quaternary carbon at ~95.4 ppm cleanly distinguishes the spiro linkage from standard ethers (usually ~60-70 ppm) or amines (usually ~40-55 ppm).
2D NMR (HMBC) Logic
To definitively prove that the cyclohexane ring and the oxazolidine ring are fused at the exact same carbon, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range couplings (²J and ³J) between protons and carbons.
We must observe ³J correlations from the N-CH3 protons to the highly deshielded C5 spiro carbon . Simultaneously, the equatorial and axial protons of the cyclohexane ring at C6 and C10 must show ²J/³J correlations to that exact same C5 carbon. This intersecting correlation map is the ultimate proof of the spiro architecture.
Fig 2. Key HMBC correlations confirming the N,O-acetal spiro linkage at C5.
Data Presentation
The following table summarizes the quantitative NMR data, integrating 1D shifts with 2D HMBC connectivities to form a complete structural proof.
Position
Structural Group
¹H NMR (δ, ppm, mult., J in Hz)
¹³C NMR (δ, ppm)
Key HMBC Correlations (H → C)
1
-O- (Heteroatom)
-
-
-
2
-O-CH2-
3.75 (t, J=6.5, 2H)
65.2
C3, C5
3
-N-CH2-
2.65 (t, J=6.5, 2H)
54.8
C2, C5 , N-CH3
4
-N- (Heteroatom)
-
-
-
N-CH3
N-Methyl
2.32 (s, 3H)
40.5
C3, C5
5
Spiro Carbon
-
95.4
-
6, 10
Cy-CH2 (α to spiro)
1.65 - 1.75 (m, 4H)
35.1
C5 , C7, C9
7, 9
Cy-CH2 (β to spiro)
1.40 - 1.55 (m, 4H)
24.3
C6, C8, C10
8
Cy-CH2 (γ to spiro)
1.25 - 1.35 (m, 2H)
25.6
C7, C9
Conclusion
The structural elucidation of 4-Methyl-1-oxa-4-azaspiro[4.5]decane demonstrates the power of orthogonal analytical techniques. By combining the thermodynamic logic of its synthesis with the precise boundary conditions of HRMS and the spatial mapping of HMBC NMR, we eliminate all structural ambiguity. The diagnostic ~95 ppm ¹³C shift of the spiro carbon, validated by intersecting long-range proton correlations, serves as the definitive signature of this spiro-oxazolidine system.
References
Spiro-oxazolidine | C8H15NO | CID 3081937 - PubChem - NIH
Source: PubChem / National Institutes of Health
URL:[Link]
Synthesis of γ-Lactams by Formal Cycloadditions with Ketenes
Source: ACS Publications
URL:[Link]
Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization
Source: MDPI Pharmaceuticals
URL:[Link]
Reaction of Ynamides with Iminoiodinane-Derived Nitrenes: Formation of Oxazolones and Polyfunctionalized Oxazolidinones
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Stereochemistry of 4-Methyl-1-oxa-4-azaspiro[4.5]decane
Stereochemistry and Conformational Dynamics of 4-Methyl-1-oxa-4-azaspiro[4.5]decane: A Technical Guide for Drug Development Executive Summary In modern drug discovery, the transition from flat, sp2 -rich aromatic systems...
Author: BenchChem Technical Support Team. Date: April 2026
Stereochemistry and Conformational Dynamics of 4-Methyl-1-oxa-4-azaspiro[4.5]decane: A Technical Guide for Drug Development
Executive Summary
In modern drug discovery, the transition from flat,
sp2
-rich aromatic systems to highly saturated,
sp3
-rich architectures is a proven strategy for improving metabolic stability, solubility, and target specificity. Spirocyclic scaffolds, in particular, offer exceptional tools for fine-tuning a molecule's conformational and physicochemical properties[1].
As a Senior Application Scientist, I frequently encounter challenges in mapping the exact 3D vector projections of spirocyclic pharmacophores. This whitepaper provides an in-depth stereochemical analysis of 4-methyl-1-oxa-4-azaspiro[4.5]decane , a highly versatile N,O-acetal spirocycle. By deconstructing its conformational energetics, stereoelectronic effects, and providing a self-validating experimental protocol for its elucidation, this guide serves as a definitive resource for researchers leveraging spiro[4.5]decane derivatives in medicinal chemistry.
Structural Anatomy and Topological Features
The core of 4-methyl-1-oxa-4-azaspiro[4.5]decane consists of a six-membered cyclohexane ring and a five-membered N-methyloxazolidine ring, fused orthogonally at a single quaternary spiro carbon (C5).
Cyclohexane Dynamics: X-ray crystallographic studies of related 1-oxa-4-azaspiro[4.5]decane derivatives confirm that the six-membered ring preferentially adopts a chair conformation to minimize torsional strain[2].
Oxazolidine Dynamics: The five-membered ring adopts a rapidly interconverting envelope conformation.
The Spiro Center (C5): Because the two rings are orthogonal, the two heteroatoms attached to the spiro carbon—Oxygen (O1) and Nitrogen (N4)—must occupy distinct topological vectors relative to the cyclohexane chair. One heteroatom must be axial , and the other must be equatorial .
This geometric constraint gives rise to two distinct, rapidly interconverting diastereomeric chair conformations. Understanding which conformer dominates the thermodynamic equilibrium is critical for predicting how the N-methyl vector projects into a receptor binding pocket.
Conformational Energetics: The Axial/Equatorial Battle
The thermodynamic preference of substituted cyclohexanes is dictated by steric bulk, quantified by the substituent's "A-value" (the free energy difference,
ΔG∘
, between its axial and equatorial positions)[3].
In 4-methyl-1-oxa-4-azaspiro[4.5]decane, the O1 and N4 atoms compete for the lower-energy equatorial position.
Nitrogen (N4) Bulk: The nitrogen atom bears a methyl group. If N4 is forced into the axial position, the bulky
−N(CH3)−
group suffers severe 1,3-diaxial steric clashes with the axial protons at C7 and C9 of the cyclohexane ring.
Oxygen (O1) Bulk: The oxygen atom possesses only lone pairs, which exert significantly less steric repulsion against the C7/C9 axial protons.
Table 1: Steric Parameters and Predicted Conformational Energy
Data synthesized from standard A-value reference tables[4],[3].
Because the energetic penalty for an axial
−N(CH3)−
group is substantially higher than that of an axial oxygen, the thermodynamic equilibrium strongly favors Conformer A , where the Nitrogen is equatorial and the Oxygen is axial.
Caption: Fig 1. Thermodynamic equilibrium of spirocyclic chair inversion and nitrogen interconversion.
Stereoelectronic Amplification (The Generalized Anomeric Effect)
Beyond pure sterics, Conformer A is further stabilized by stereoelectronic effects at the N,O-acetal spiro center. When Oxygen is axial, one of its lone pairs is perfectly antiperiplanar to the equatorial
C5−N4
bond. This allows for hyperconjugative electron donation from the oxygen lone pair (
nO
) into the antibonding orbital of the carbon-nitrogen bond (
σC−N∗
). This generalized anomeric effect lowers the overall ground-state energy of the N-equatorial/O-axial conformer, locking the pharmacophore into a highly predictable geometry.
At ambient temperature (298 K), the energy barrier for the cyclohexane chair flip (
ΔG‡≈10.5
kcal/mol) is easily overcome, resulting in a time-averaged NMR spectrum that masks the true 3D geometry[4]. To definitively prove the stereochemistry, we must employ Variable-Temperature NMR (VT-NMR) coupled with 2D ROESY.
Why ROESY over NOESY? For mid-sized spirocycles (MW ~150-300 Da) at low temperatures, the molecular tumbling rate (
ωτc
) often approaches 1.12, causing standard NOE signals to cross zero and vanish. ROESY (Rotating-frame Overhauser Effect Spectroscopy) guarantees positive cross-peaks regardless of the correlation time, ensuring data trustworthiness.
Step-by-Step Methodology
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Dichloromethane-
d2
(
CD2Cl2
). Causality:
CD2Cl2
is chosen over
CDCl3
because its freezing point is -97 °C, allowing us to reach the low temperatures required to "freeze" the chair flip.
Ambient Baseline (298 K): Acquire standard 1D
1H
and
13C
spectra. Note the broadened signals indicative of intermediate exchange.
VT Cooling & Decoalescence: Cool the probe in 10 K increments. Monitor the spiro-adjacent protons. Around 210 K, the signals will broaden into the baseline (coalescence). Continue cooling to 183 K (-90 °C) until two distinct sets of sharp signals emerge, representing Conformer A (major) and Conformer B (minor).
2D ROESY Acquisition (183 K): Acquire a 2D ROESY spectrum to map through-space dipole-dipole interactions.
Self-Validation Check: Calculate the equilibrium constant (
Keq
) from the integration ratio of the major/minor peaks at 183 K. Use the Eyring equation on the coalescence temperature to extract
ΔG‡
. If the thermodynamic values align with the predicted A-values, the system is validated.
Caption: Fig 2. Self-validating VT-NMR workflow for isolating and assigning spirocyclic conformers.
Diagnostic ROESY Correlations
To assign the major set of signals to Conformer A, analyze the through-space interactions between the oxazolidine ring and the axial protons of the cyclohexane ring.
Table 2: Diagnostic ROESY Correlations for Conformer Assignment
If the major species at 183 K shows strong NOE between the oxazolidine C2 protons and the cyclohexane axial protons, and lacks NOE from the N-methyl to the axial protons, the N-equatorial/O-axial geometry is definitively confirmed.
Implications for Drug Design
Recognizing that 4-methyl-1-oxa-4-azaspiro[4.5]decane exists predominantly in the N-equatorial/O-axial conformation is paramount for structure-based drug design.
Vector Projection: The N-methyl group will consistently project outward along the equatorial plane of the cyclohexane ring. If this nitrogen is utilized as a hydrogen-bond acceptor or is substituted with a larger pharmacophore (e.g., a benzyl or piperazine group), it will occupy a wide, solvent-exposed vector rather than a sterically hindered axial pocket.
Receptor Binding: When docking this scaffold into a rigid target site, computational chemists must restrict the spirocyclic core to the favored Conformer A to prevent false-positive binding modes that rely on the high-energy Conformer B.
By grounding synthetic and computational efforts in rigorous conformational analysis, drug development professionals can leverage the spiro[4.5]decane scaffold to its maximum geometric potential.
The Architecture of Complexity: Discovery and Isolation of Spirocyclic Alkaloids
Introduction: The Mechanistic Rationale for the Spirocyclic Scaffold In the modern landscape of drug discovery, the pharmaceutical industry is actively attempting to "escape flatland." High-throughput screening libraries...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Mechanistic Rationale for the Spirocyclic Scaffold
In the modern landscape of drug discovery, the pharmaceutical industry is actively attempting to "escape flatland." High-throughput screening libraries have historically been dominated by flat, sp²-hybridized aromatic molecules, which often suffer from poor solubility and off-target toxicity. Spirocyclic alkaloids—characterized by two rings sharing a single quaternary carbon atom—offer a profound structural solution. This spiro junction forces the molecule into a rigid, highly three-dimensional conformation. This structural pre-organization enhances binding affinity to complex protein pockets while minimizing the entropic penalty of binding.
Spirocyclic alkaloids, such as the spirooxindoles found in terrestrial plants (Mitragyna, Uncaria)[1] and the spiroindimicins produced by deep-sea marine fungi and actinomycetes[2], represent highly privileged scaffolds. However, their discovery and isolation present significant analytical challenges. Because of the inherent instability of the spiro center in certain solvent conditions, classical bioassay-guided fractionation often leads to artifact formation or the re-isolation of known compounds. This whitepaper outlines a modern, causality-driven approach to the discovery, extraction, and chromatographic isolation of spirocyclic alkaloids, ensuring structural integrity from raw biomass to pure isolate.
Discovery: Bypassing "Flatland" with Molecular Networking
Historically, natural product discovery relied on repetitive isolation, leading to the redundant discovery of abundant, known alkaloids. To circumvent this, we employ Feature-Based Molecular Networking (FBMN) using tandem mass spectrometry (LC-MS/MS).
The Causality of FBMN:
Spirocyclic alkaloids share highly conserved core structures (e.g., the spirooxindole or bisindole core) but vary in their peripheral functional groups. When subjected to collision-induced dissociation (CID) in a mass spectrometer, molecules with similar structural cores produce similar MS2 fragmentation patterns. By calculating the cosine similarity between these MS2 spectra, FBMN clusters related molecules together into a network[3]. This allows us to instantly dereplicate known compounds against global databases (like GNPS) and selectively target novel spirocyclic nodes before committing to large-scale isolation.
Fig 1. LC-MS/MS Molecular Networking Workflow for Spirocyclic Alkaloids.
Sample Preparation: Extract 10 mg of fungal mycelia or plant biomass in 1 mL of LC-MS grade Methanol. Centrifuge at 14,000 rpm for 10 minutes to pellet macromolecules.
Data-Dependent Acquisition (DDA): Inject 2 µL onto an Agilent Q-TOF or Thermo Orbitrap system. Run a gradient of 5–95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes. The mass spectrometer must be set to DDA mode, selecting the top 5 most intense precursor ions for MS2 fragmentation.
Feature Extraction: Process the raw data using MZmine to align retention times and extract MS1/MS2 features.
GNPS Networking: Export the .mgf and feature quantification tables to the GNPS web platform. Set the cosine similarity score threshold to >0.7 to ensure only highly related spiro-analogs are clustered[3].
System Validation Checkpoint: Inject a solvent blank and a known spirocyclic standard (e.g., rhynchophylline) at the start and end of the sequence. Validation: The standard must cluster with its known analogs in the GNPS network, and the blank must show no nodes in the target mass range. If the standard fails to cluster, the collision energy (CE) is improperly calibrated for the spiro-core fragmentation.
Once a novel spirocyclic target is identified, it must be extracted from the bulk matrix. Spirocyclic alkaloids contain at least one basic nitrogen atom. We exploit this chemical property through Acid-Base Partitioning , a classical yet highly effective technique that selectively isolates alkaloids from neutral lipids, terpenoids, and acidic phenolics[1].
The Causality of Acid-Base Partitioning:
At a low pH (e.g., pH 2.5), the tertiary amine of the alkaloid becomes protonated, rendering the molecule highly polar and water-soluble. Non-alkaloidal impurities remain in the organic phase and are discarded. By subsequently raising the pH (e.g., pH 9.5), the alkaloid is deprotonated, reverting to its lipophilic free-base form, which can be cleanly extracted back into an organic solvent[1].
Fig 2. Self-Validating Acid-Base Partitioning and SFC Isolation Workflow.
The most critical bottleneck in spirocyclic alkaloid isolation is epimerization . Compounds like spirooxindoles possess a highly reactive C7 spiro center. In polar or aqueous solvents (standard conditions for Reversed-Phase HPLC), these molecules easily isomerize via a retro-Mannich ring-opening reaction, resulting in an inseparable equilibrium mixture of epimers (e.g., rhynchophylline and isorhynchophylline)[4].
The Causality of Supercritical Fluid Chromatography (SFC):
To prevent retro-Mannich isomerization, we must eliminate prolonged exposure to aqueous mobile phases. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2 as the primary mobile phase. By employing a mixed-mode stationary phase (e.g., Reversed-Phase/Ion Chromatography, RP/IC) and using acetonitrile as a modifier, SFC provides simultaneous dispersive and electrostatic interactions. This stabilizes the spiro-epimers and achieves baseline resolution that is physically impossible in standard aqueous HPLC[4].
Protocol 2: Self-Validating Extraction and SFC Isolation
Acidic Extraction: Suspend 50g of crude extract in 500 mL of 0.1 M HCl (pH ~2.5). Partition three times with equal volumes of ethyl acetate to remove neutral/acidic impurities.
First Validation Checkpoint: Spot a drop of the discarded ethyl acetate phase on a TLC plate and spray with Dragendorff's reagent. Validation: A lack of orange precipitation confirms that 100% of the target alkaloids have been retained in the acidic aqueous phase.
Basification: Slowly add 1 M NH4OH to the aqueous phase until the pH reaches 9.5.
Alkaloid Recovery: Partition the basic aqueous phase three times with chloroform. Combine the chloroform layers and dry under reduced pressure to yield the enriched alkaloid fraction.
SFC Purification: Dissolve the enriched fraction in anhydrous acetonitrile. Inject onto an SFC system equipped with a C8SAX (mixed-mode) column. Use supercritical CO2 with an acetonitrile modifier gradient.
Second Validation Checkpoint: Collect the separated epimer fractions and immediately subject them to chiral analytical SFC. Validation: The presence of a single, sharp peak confirms that no retro-Mannich isomerization occurred post-purification.
Quantitative Data and Bioactivity Profiling
Spirocyclic alkaloids exhibit profound biological activities, ranging from anticancer properties to neurological receptor modulation. Table 1 summarizes the quantitative bioactivity and isolation metrics of several key spirocyclic alkaloids discovered through the methodologies described above.
Table 1: Key Spirocyclic Alkaloids: Sources and Quantitative Bioactivity
Once isolated, the absolute configuration of the spirocyclic core must be validated. Because the spiro carbon is quaternary (bonded to four other carbons/heteroatoms), standard 1D NMR is insufficient.
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is utilized to observe 2-bond and 3-bond couplings across the spiro junction, linking the two distinct ring systems.
Electronic Circular Dichroism (ECD): Because spirocyclic alkaloids are highly rigid and chiral, experimental ECD spectra are compared against Time-Dependent Density Functional Theory (TDDFT) calculated spectra to unambiguously assign the absolute stereochemistry of the spiro center[5].
By integrating molecular networking for targeted discovery, acid-base partitioning for selective enrichment, and mixed-mode SFC to prevent epimerization, researchers can build a highly robust, self-validating pipeline for the isolation of next-generation spirocyclic therapeutics.
References
Zhang et al. "Spiroindimicins A–D: New Bisindole Alkaloids from a Deep-Sea-Derived Actinomycete." Organic Letters - ACS Publications. [Link]
Dang et al. "Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids." ResearchGate. [Link]
"Metabolites from Microbes Isolated from the Skin of the Panamanian Rocket Frog Colostethus panamansis (Anura: Dendrobatidae)." PMC - NIH.[Link]
"Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold." MDPI.[Link]
Structural Elucidation and Synthesis of 4-Methyl-1-oxa-4-azaspiro[4.5]decane: A Technical Whitepaper
Executive Summary In modern drug discovery, the strategic utilization of spirocyclic scaffolds represents a critical paradigm shift away from planar, sp²-hybridized molecules. This "escape from flatland" significantly en...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the strategic utilization of spirocyclic scaffolds represents a critical paradigm shift away from planar, sp²-hybridized molecules. This "escape from flatland" significantly enhances the three-dimensional complexity, aqueous solubility, and metabolic stability of lead compounds.
This whitepaper provides an in-depth technical analysis of 4-Methyl-1-oxa-4-azaspiro[4.5]decane (CAS: 39931-24-3), a highly versatile heterocyclic building block[1]. As a Senior Application Scientist, I have structured this guide to detail the exact chemical identifiers (including the InChI string and InChIKey derivation), the physicochemical rationale for its use, and a self-validating, field-proven protocol for its synthesis.
Chemical Identifiers & The InChI/InChIKey Architecture
Accurate digital representation of complex spirocycles is paramount for cheminformatics and database querying. The International Chemical Identifier (InChI) provides a non-proprietary, deterministic structural representation of 4-Methyl-1-oxa-4-azaspiro[4.5]decane.
Standard Identifiers
IUPAC Name: 4-Methyl-1-oxa-4-azaspiro[4.5]decane
SMILES: CN1CCOC2(CCCCC2)1
Standard InChI: InChI=1S/C9H17NO/c1-10-6-7-11-9(10)4-2-3-5-9/h2-7H2,1H3
Algorithmic Breakdown of the InChI String
The InChI string is generated through a strict canonicalization algorithm. Understanding its layers reveals the exact topology of the molecule:
Version & Formula (1S/C9H17NO): Denotes standard version 1 and the exact stoichiometry.
Connectivity Layer (/c1-10-6-7-11-9(10)4-2-3-5-9): This is the core topological map. Node 9 represents the critical spiro carbon (C2 of the oxazolidine ring and C1 of the cyclohexane ring). The notation 11-9(10) explicitly shows that this single spiro carbon is bonded to both oxygen (11) and nitrogen (10), defining the hemiaminal ether linkage. The sequence 4-2-3-5-9 mathematically closes the six-membered cyclohexane ring.
Hydrogen Layer (/h2-7H2,1H3): Assigns the exact distribution of protons, confirming the fully saturated nature of the spirocycle.
Derivation of the InChIKey
Because the raw InChI string is variable in length and difficult to index, the InChIKey is generated via a SHA-256 cryptographic hash of the InChI string, resulting in a fixed 27-character identifier.
Algorithmic derivation of the InChIKey from the standard InChI string.
The resulting InChIKey format (XXXXXXXXXXXXXX-YYYYYYYYFV-P) consists of:
Block 1 (14 chars): The hash of the connectivity layer (the spiro[4.5]decane core).
Block 2 (8 chars): The hash of the stereochemical layers. The F denotes standard InChI, and V denotes version 1.
Block 3 (1 char): Protonation state (N for neutral).
Physicochemical Properties & Drug Design Utility
Spirocyclic oxazolidines are highly valued in medicinal chemistry. The rigid spiro junction restricts conformational flexibility, which often reduces susceptibility to rapid cytochrome P450-mediated degradation. Furthermore, derivatives of the oxa-azaspirodecane scaffold have been extensively documented for their distinct biological activities and pharmacological safety profiles[2].
Quantitative Data Summary
Property
Value
Rationale / Impact
Molecular Formula
C9H17NO
Fully saturated aliphatic system.
Molecular Weight
155.24 g/mol
Highly fragment-like; excellent for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors
0
Lack of N-H/O-H bonds increases membrane permeability.
H-Bond Acceptors
2 (N, O)
Allows targeted interactions with kinase/receptor active sites.
3D Topology
Spirocyclic
Lowers LogP compared to planar analogs; improves aqueous solubility.
Field-Proven Synthesis Protocol
The synthesis of 4-Methyl-1-oxa-4-azaspiro[4.5]decane relies on the dehydrative condensation of cyclohexanone with 2-(methylamino)ethanol (CAS 109-83-1)[3].
Causality and Reaction Design
This reaction is an equilibrium process. The formation of the oxazolidine ring releases one equivalent of water. To drive the reaction to completion (Le Chatelier's principle), water must be continuously removed. We achieve this by utilizing toluene as a solvent to form a minimum-boiling azeotrope with water, coupled with a Dean-Stark apparatus.
Synthesis pathway of 4-Methyl-1-oxa-4-azaspiro[4.5]decane via condensation.
Step-by-Step Experimental Methodology
1. Reagent Preparation:
To an oven-dried 250 mL round-bottom flask, add cyclohexanone (98.1 g, 1.0 mol) and anhydrous toluene (100 mL).
2. Nucleophile Addition:
Slowly add 2-(methylamino)ethanol (82.6 g, 1.1 mol) to the stirring solution.
Expert Insight: A 10% molar excess of the amino alcohol ensures complete consumption of the ketone, preventing unreacted ketone from complicating downstream purification.
3. Catalysis:
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.95 g, 0.005 mol).
Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the secondary amine.
4. Azeotropic Distillation (Self-Validating Step):
Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). Monitor the water collection in the trap. The theoretical water yield is ~18 mL. The reaction is self-validating; it is deemed complete when water ceases to collect (typically 4-6 hours).
5. Critical Workup:
Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).
Expert Insight:Do not use acidic workups. Oxazolidines are highly sensitive to aqueous acid and will rapidly hydrolyze back to the starting ketone and amino alcohol. The basic wash neutralizes the p-TsOH catalyst and stabilizes the spirocycle.
6. Isolation and Purification:
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield the target compound as a clear liquid. Avoid standard silica gel chromatography, as the acidic silanol groups on standard silica can induce ring-opening of the oxazolidine.
Technical Guide to 4-Methyl-1-oxa-4-azaspiro[4.5]decane: Chemical Identity, Synthesis, and Macrocyclic Ring Expansions
An in-depth technical whitepaper on the chemical identity, synthesis, and macrocyclic transformations of 4-Methyl-1-oxa-4-azaspiro[4.5]decane and its structural analogs. Executive Summary Spiro-oxazolidines represent a h...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical whitepaper on the chemical identity, synthesis, and macrocyclic transformations of 4-Methyl-1-oxa-4-azaspiro[4.5]decane and its structural analogs.
Executive Summary
Spiro-oxazolidines represent a highly versatile class of heterocyclic building blocks with profound implications in medicinal chemistry, polymer science, and complex macrocycle synthesis. By restricting conformational flexibility, these spirocyclic scaffolds enhance the binding affinity and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive analysis of 4-Methyl-1-oxa-4-azaspiro[4.5]decane , detailing its fundamental chemical properties, the causality behind its synthetic pathways, and its advanced thermal ring expansion into macrocyclic azocine derivatives.
Chemical Identity and Core Properties
The 1-oxa-4-azaspiro[4.5]decane family consists of a cyclohexane ring connected to an oxazolidine ring via a single, shared spiro-carbon atom. The substitution pattern on the oxazolidine or cyclohexane ring dictates the compound's steric hindrance and reactivity profile.
Below is a consolidated dataset of the core compound and its primary structural analogs, critical for researchers sourcing precise intermediates for drug discovery[1].
Table 1: Chemical Properties of Spiro-Oxazolidine Derivatives
Mechanistic Insights: Synthesis of Spiro-Oxazolidines
The construction of the spiro-oxazolidine core relies on the acid-catalyzed condensation of a cyclic ketone with a 1,2-amino alcohol[8]. For the synthesis of 4-methyl-1-oxa-4-azaspiro[4.5]decane, the precursors are cyclohexanone and 1-amino-2-propanol.
Causality of the Reaction Design:
The reaction initiates with the primary amine of 1-amino-2-propanol attacking the electrophilic carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. An acid catalyst (such as p-toluenesulfonic acid) is introduced to protonate the hydroxyl group of the hemiaminal, converting it into an excellent leaving group (water). The secondary hydroxyl group of the amino alcohol then executes an intramolecular nucleophilic attack, closing the five-membered oxazolidine ring.
Because this condensation is a reversible equilibrium, a Dean-Stark apparatus is strictly required. By using a solvent like toluene that forms an azeotrope with water, the byproduct is continuously removed from the reaction matrix. According to Le Chatelier's principle, this physical removal of water permanently shifts the chemical equilibrium toward the spirocyclic product, ensuring high yields.
Synthesis workflow of 4-Methyl-1-oxa-4-azaspiro[4.5]decane via acid-catalyzed condensation.
Advanced Transformations: Ring Expansion to Macrocycles
A profound application of 4-methyl-1-oxa-4-azaspiro[4.5]decane lies in its ability to undergo thermal ring expansion to form complex macrocycles, specifically perhydro-1,3-dioxa-6-azocines[9][10].
Mechanistic Causality:
When 4-methyl-1-oxa-4-azaspiro[4.5]decane is reacted with methyloxirane under thermal conditions, an initial addition reaction occurs. Following this, the molecule undergoes a structural rearrangement. Crucially, the O-nucleophilic attack is directed exclusively at the quaternary carbon of the spiro system, rather than the C-4 carbon of the oxazolidine ring[9].
Why does this regioselectivity occur? The quaternary spiro carbon, while sterically congested, is highly electronically activated by the adjacent heteroatoms (oxygen and nitrogen). The thermal energy provided to the system easily overcomes the activation barrier for this specific attack. The driving force of the reaction is the relief of the inherent ring strain of the five-membered oxazolidine ring, leading to the thermodynamically favored, expanded eight-membered ring system: 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane [9].
Mechanistic pathway for the thermal ring expansion of spiro-oxazolidine to a macrocycle.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success without requiring immediate complex downstream assays.
Protocol A: Synthesis of 4-Methyl-1-oxa-4-azaspiro[4.5]decane
Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve cyclohexanone (1.0 eq) and 1-amino-2-propanol (1.1 eq) in anhydrous toluene.
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C).
Validation Checkpoint 1 (Visual/Volumetric): Monitor the Dean-Stark trap. The reaction is deemed complete only when the stoichiometric theoretical volume of water (1.0 eq) has separated and collected in the trap.
Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the p-TsOH catalyst, followed by a brine wash.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Validation Checkpoint 2 (Spectroscopic): Perform an FTIR analysis on the crude oil. The complete disappearance of the strong ketone C=O stretching frequency at ~1715 cm⁻¹ confirms the total consumption of the cyclohexanone starting material.
Protocol B: Thermal Ring Expansion to 8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane
Preparation: Charge a heavy-walled sealed pressure tube with 4-methyl-1-oxa-4-azaspiro[4.5]decane (1.0 eq) and methyloxirane (1.2 eq).
Thermal Activation: Heat the sealed vessel to the designated thermal activation temperature (typically >100 °C depending on solvent/neat conditions) for 12-24 hours.
Validation Checkpoint 1 (Chromatographic): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system. The disappearance of the lower-Rf spiro-oxazolidine spot validates the progression of the expansion.
Purification: Cool the vessel, vent carefully, and purify the crude mixture via silica gel column chromatography.
Validation Checkpoint 2 (NMR): Conduct ¹³C NMR spectroscopy. The diagnostic shift of the quaternary spiro carbon signal confirms the successful nucleophilic attack and the formation of the expanded perhydro-1,3-dioxa-6-azocine ring system.
Applications in Medicinal Chemistry & Polymer Science
The rigid structural geometry of 4-methyl-1-oxa-4-azaspiro[4.5]decane makes it an invaluable intermediate. In medicinal chemistry, spirocyclic compounds are frequently utilized to lock a molecule into a specific bioactive conformation, thereby reducing off-target effects and increasing receptor binding affinity. Furthermore, the intermediate ethanolamine/amino alcohol derivatives are heavily utilized in the synthesis of specialized polymers, electrostatic coatings, and acid gas scrubbing agents[11]. The ability to reliably expand these rings into macrocycles opens novel pathways for synthesizing complex, multi-heteroatom drug scaffolds.
References
ChemSrc. "21914-76-1_7-methyl-1-oxa-4-azaspiro[4.5]decane ... - cas号查询". Available at:[Link]
LookChem. "Cas 109-83-1,2-Methylaminoethanol". Available at:[Link]
VDOC.PUB. "Compr. Heterocyclic Chem. Iii Vol.14 Eight-membered And Larger Heterocyclic Rings". Available at: [Link]
Semantic Scholar. "8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane — the first representative of perhydro-1,3-dioxa-6-azocines". Available at: [Link]
Application Note: One-Pot Synthesis of N-Substituted 4-Methyl-1-oxa-8-azaspirodeca-3-en-3-carboxylic Acids
Application Note: One-Pot Synthesis of N-Substituted 4-Methyl-1-oxa-8-azaspiro[1]deca-3-en-3-carboxylic Acids Introduction & Strategic Rationale Spirocyclic scaffolds are highly sought after in modern drug discovery due...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: One-Pot Synthesis of N-Substituted 4-Methyl-1-oxa-8-azaspiro[1]deca-3-en-3-carboxylic Acids
Introduction & Strategic Rationale
Spirocyclic scaffolds are highly sought after in modern drug discovery due to their inherent three-dimensionality, which improves target binding, solubility, and overall pharmacokinetic profiles compared to flat, aromatic rings[1]. Specifically, the 1-oxa-8-azaspiro[2]decane core provides a conformationally restricted bioisostere for morpholine and piperidine, making it a privileged structure for CNS and metabolic targets.
This application note details a streamlined, one-pot cascade synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[2]deca-3-en-3-carboxylic acids, a methodology originally developed by Yu et al.[3]. Interestingly, the mechanistic pathway for this transformation was inspired by the unexpected discovery that reacting 1-(2-ethoxyethyl)-4-acetyl-4-hydroxypiperidine with acrylonitrile at room temperature yields the corresponding 3-cyano spirocycle[4]. By substituting acrylonitrile with acrylic acid and applying thermal activation, the cascade is efficiently directed toward the carboxylic acid derivative[3].
Mechanistic Insights: The Cascade Reaction
As a self-contained cascade, this synthesis combines three distinct chemical transformations into a single operational step. Understanding the causality behind each phase is critical for troubleshooting and scaling the reaction.
Oxa-Michael Addition : The tertiary hydroxyl group of the starting N-substituted 4-acetyl-4-hydroxypiperidine acts as an oxygen nucleophile, attacking the
β
-carbon of acrylic acid.
Causality: This step is promoted by a mild base catalyst, which deprotonates the tertiary alcohol, significantly increasing its nucleophilicity for the conjugate addition without causing unwanted saponification of the reagents.
Intramolecular Aldol Condensation : The newly formed intermediate contains an enolizable
α
-carbon (adjacent to the carboxylic acid) and an internal acetyl ketone.
Causality: Brought into close proximity by the initial addition, the enolate undergoes a rapid 5-exo-trig cyclization. According to Baldwin’s rules, this trajectory is highly favored, rapidly forming the spiro-fused oxygen heterocycle.
Dehydration : The resulting tertiary hemiketal/aldol adduct spontaneously dehydrates under the reaction conditions.
Causality: The elimination of water acts as the thermodynamic sink. It yields a stable, conjugated
α,β
-unsaturated carboxylic acid, driving the entire equilibrium cascade forward to completion.
One-pot cascade mechanism: Oxa-Michael addition, aldol cyclization, and dehydration.
Triethylamine (
Et3N
) or Potassium hydroxide (KOH) (0.2 equiv)
Absolute Ethanol (EtOH) or Acetonitrile (MeCN)
Dichloromethane (DCM) and Methanol (MeOH) for TLC
Step-by-Step Methodology
Initialization : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted 4-acetyl-4-hydroxypiperidine (10.0 mmol) in 30 mL of absolute ethanol.
Reagent Addition : Slowly add acrylic acid (12.0 mmol) dropwise to the stirring solution at room temperature.
Causality: Gradual addition dissipates heat and prevents the exothermic, radical-driven polymerization of acrylic acid.
Catalysis : Add the base catalyst (
Et3N
, 2.0 mmol).
Causality: The catalytic base initiates the oxa-Michael addition. Avoiding a large excess of base prevents the formation of unreactive acrylate salts.
Cascade Activation : Attach a reflux condenser and heat the mixture to 75–80 °C for 4–6 hours.
Causality: While the initial Michael addition can occur at ambient temperatures, the subsequent aldol cyclization and dehydration require thermal activation to overcome the activation energy barrier of the ring closure.
Work-up : Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in 20 mL of distilled water. Carefully adjust the pH to ~5.5 using dilute HCl to precipitate the zwitterionic/carboxylic acid product. Extract the aqueous layer with ethyl acetate (
3×20
mL).
Purification : Dry the combined organic layers over anhydrous
Na2SO4
, filter, and evaporate. Recrystallize the crude product from an ethanol/water mixture to obtain the pure spirocycle.
Self-Validating Systems (In-Process Controls)
To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met during and after the synthesis:
In-Process TLC Monitoring : Track the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). Visual validation is achieved when the highly polar starting piperidine is consumed and a new, strongly UV-active spot emerges, confirming the formation of the conjugated
α,β
-unsaturated system.
Structural Validation via
1
H NMR : Upon isolation,
1
H NMR spectroscopy is the definitive validation tool. A successful cascade is confirmed by:
The complete disappearance of the acetyl methyl ketone singlet (
δ
~2.1 ppm).
The appearance of a characteristic vinylic methyl signal at C4 (
δ
~2.0 ppm).
The presence of the spiro-ring protons (C2 methylene) as a distinct multiplet or doublet around
δ
4.5 ppm.
Substrate Scope & Quantitative Data
The one-pot cascade demonstrates robust tolerance for various N-substituents on the piperidine ring. The table below summarizes representative quantitative data for the synthesis[3].
N-Substituent (R)
Reaction Time (h)
Isolated Yield (%)
Purity (HPLC, %)
2-Ethoxyethyl
4.5
76
>98
2-Phenylethyl
5.0
78
>99
Benzyl
4.0
81
>98
Methyl
6.0
71
>97
References
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]
Yu, V., Praliyev, K., Nagimova, A., & Zazybin, A. (2015). A simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids. Tetrahedron Letters, 56(13), 1631-1634.[Link]
Zazybin, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate Profile / Proprietary Results.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application Focus: Spirocyclic Scaffold Synthesis, Oxidative Dearomatization, Anticancer Drug Discovery
Introduction & Strategic Rationale
Spirocyclic cyclohexadienones, particularly the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione class, have emerged as privileged scaffolds in modern oncology drug discovery. The quaternary spiro-carbon center acts as a rigid, three-dimensional bridge that optimally orients pharmacophores for target binding, demonstrating potent antiproliferative activity against human cancer cell lines such as A549, MDA-MB-231, and HeLa .
Constructing this sterically demanding spirocyclic core traditionally poses a significant synthetic challenge. However, leveraging a metal-catalyzed oxidative dearomatization of phenolic amides provides a highly efficient, atom-economical route to these complex architectures. This application note details the mechanistic principles, optimized protocols, and biological validation of this critical synthetic methodology.
Mechanistic Insights: The Causality of the Cyclization
The transformation relies on a hypervalent iodine reagent—typically (Diacetoxyiodo)benzene (PIDA)—functioning as a two-electron oxidant. While PIDA alone can drive dearomatization, the introduction of a copper(I) catalyst, specifically
Cu[(CH3CN)4]ClO4
, significantly accelerates the reaction kinetics and improves chemoselectivity .
The Causality of Experimental Choices:
The Cu(I) center facilitates a single-electron transfer (SET) to the hypervalent iodine, generating a highly reactive electrophilic iodine species that rapidly associates with the electron-rich phenol ring. Subsequent oxidation yields a transient phenoxenium ion intermediate. The pendant hydroxyl group of the amide (derived from the glycolic acid precursor) then acts as an internal nucleophile. It attacks the para-position of the phenoxenium ring in a rapid 5-exo-trig cyclization to form the spirocyclic 1-oxa-4-aza ring system. The metal catalyst effectively lowers the activation energy for the dearomatization step, preventing unwanted intermolecular dimerization of the radical intermediates.
Mechanistic pathway of Cu-catalyzed oxidative dearomatization and spirocyclization.
Experimental Protocol: Self-Validating Workflow
The following protocol outlines the synthesis of the foundational spiro-dienone core. Every step is designed as a self-validating system to ensure high-fidelity execution.
Solvents: Anhydrous Dichloromethane (DCM) and Acetonitrile (MeCN)
Step 1: Preparation of the Phenolic Amide Precursor
Reaction Setup: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 4-aminophenol (1.0 equiv) and glycolic acid (1.2 equiv) in anhydrous MeCN.
Coupling: Add DCC (2.0 equiv) portion-wise at 0 °C. Causality: Low temperatures prevent exothermic degradation and limit the formation of N-acylurea byproducts.
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4–6 hours.
Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The reaction is complete upon the total disappearance of the highly polar 4-aminophenol spot.
Workup: Cool to room temperature and filter the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate in vacuo and purify via flash chromatography to afford 2-hydroxy-N-(4-hydroxyphenyl)acetamide.
Preparation: Dissolve the purified amide (1.0 equiv) in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.
Catalyst & Oxidant Addition: Add
Cu[(CH3CN)4]ClO4
(0.05 equiv) followed by PIDA (2.0 equiv) in one portion.
Reaction: Stir the mixture vigorously at room temperature for 2–4 hours.
Validation Check: The solution will transition from a pale yellow to a deep orange/red hue, visually indicating the formation of the conjugated dienone system. Confirm completion via LC-MS, screening for the target mass
[M+H]+
.
Quenching & Extraction: Quench the reaction with saturated aqueous
NaHCO3
to neutralize residual acetic acid generated by PIDA. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate.
Purification: Purify the crude residue by silica gel column chromatography (gradient elution: DCM to 5% MeOH in DCM) to yield the pure 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.
Step-by-step experimental workflow for the synthesis of spiro-dienone derivatives.
Quantitative Data & Optimization
Optimization of the Oxidative Cyclization
The choice of oxidant, catalyst, and solvent is critical for maximizing the yield of the spirocyclic product and minimizing over-oxidation. The table below summarizes the optimization parameters demonstrating the superiority of the Cu(I)/PIDA system .
Entry
Oxidant (2.0 eq)
Catalyst (5 mol%)
Solvent
Temp (°C)
Yield (%)
1
PIDA
None
DCM
25
42
2
PIFA
None
DCM
25
35
3
PIDA
Cu(OTf)2
DCM
25
68
4
PIDA
Cu[(CH3CN)4]ClO4
DCM
25
89
5
PIDA
Cu[(CH3CN)4]ClO4
MeCN
25
71
In Vitro Antiproliferative Activity
Derivatization of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core yields compounds with potent anticancer properties. The quantitative data below highlights the efficacy of optimized structural derivatives against prominent cancer cell lines, emphasizing the structure-activity relationship (SAR) .
Compound ID
Structural Modification
A549 (Lung) IC₅₀ (µM)
MDA-MB-231 (Breast) IC₅₀ (µM)
HeLa (Cervical) IC₅₀ (µM)
11b
N-Alkyl substitution
0.18
> 1.00
> 1.00
11d
N-Aryl substitution
> 1.00
0.09
> 1.00
11h
N-Triazole substitution
0.19
0.08
0.15
11k
N-Halogenated benzyl
> 1.00
0.08
0.14
12c
O-Alkyl substitution
> 1.00
> 1.00
0.14
Scientific Insight: Compound 11h emerges as a highly potent, broad-spectrum candidate. This demonstrates that strategic N-substitution (specifically incorporating a triazole moiety) on the spiro-dienone core can fine-tune cytotoxicity and significantly enhance cellular uptake across diverse tumor microenvironments.
References
Title: Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
Source: Molecules (MDPI)
URL: [Link]
Title: Oxidative Carbon−Carbon Bond Formation in the Synthesis of Bioactive Spiro β-Lactams
Source: Organic Letters (ACS Publications)
URL: [Link]
Method
Application Notes & Protocols: 4-Methyl-1-oxa-4-azaspiro[4.5]decane in Advanced Drug Design
Scientific Rationale: Escaping from Flatland The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a cornerstone of modern medicinal chemistry. The 4-Methyl-1-oxa-4-azasp...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale: Escaping from Flatland
The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a cornerstone of modern medicinal chemistry. The 4-Methyl-1-oxa-4-azaspiro[4.5]decane scaffold—a bicyclic system featuring an N-methylated oxazolidine ring spiro-fused to a cyclohexane ring—exemplifies this design philosophy.
By constraining the conformational flexibility of the molecule, the spiro junction at C4 imposes a perpendicular orientation between the cyclohexane ring and the 1-oxa-4-azacyclohexane moiety[1]. This orthogonal geometry allows for the precise spatial arrangement of pharmacophores, enhancing target selectivity while simultaneously disrupting planar stacking. This disruption fundamentally improves aqueous solubility and metabolic stability, making it an ideal rigidified bioisostere for traditional morpholine or piperidine rings, which are ubiquitous but often metabolically vulnerable[2].
Key Pharmacological Applications
CNS Therapeutics & Sigma-1 (σ1) Receptor Targeting : Spirocyclic systems like the oxa-azaspiro[4.5]decane framework have demonstrated exceptional utility in central nervous system (CNS) drug design. The unique steric bulk and basicity of the nitrogen atom make these scaffolds ideal for modulating σ1 receptors, which are heavily implicated in neuroprotection and oncology[3].
Antibacterial Agents : Oxazolidinone derivatives are critical in combating Gram-positive bacterial infections. Incorporating a spirocyclic C-ring substructure into the oxazolidinone pharmacophore has been shown to overcome resistance mechanisms by altering the binding kinetics at the 50S ribosomal subunit[4].
Mechanistic & Workflow Visualizations
To understand the strategic implementation of this scaffold, we must visualize both the medicinal chemistry workflow (scaffold hopping) and the downstream biological impact (receptor modulation).
Fig 1: Logical workflow of scaffold hopping utilizing the spirocyclic architecture.
Fig 2: Sigma-1 receptor signaling pathway modulated by spirocyclic ligands.
Quantitative ADME Profiling
The integration of the 4-Methyl-1-oxa-4-azaspiro[4.5]decane scaffold directly addresses common liabilities found in flat heterocycles. The table below summarizes the representative physicochemical shifts observed during scaffold hopping.
Parameter
Flat Morpholine Scaffold
4-Methyl-1-oxa-4-azaspiro[4.5]decane
Causality / Mechanistic Rationale
Fsp³ (Fraction of sp³ Carbons)
~0.35
~0.75
The spiro junction forces a perpendicular 3D geometry, increasing target specificity and reducing off-target promiscuity[1].
The bulky cyclohexane ring sterically shields the oxazolidine nitrogen and adjacent carbons from CYP450-mediated oxidation.
hERG Inhibition (IC₅₀, μM)
2.1
>30
Reduced overall lipophilicity (LogD) and altered basicity mitigate binding to the hERG potassium channel cavity.
Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions; they must be grounded in chemical causality and feature built-in validation checkpoints to ensure data integrity.
Protocol 1: Synthesis of the 4-Methyl-1-oxa-4-azaspiro[4.5]decane Core
Objective : Construct the spiro-oxazolidine ring via the condensation of cyclohexanone and 2-(methylamino)ethanol.
Causality & Rationale : This reaction relies on the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by the intramolecular cyclization of the hydroxyl group. Toluene is selected as the solvent because it forms an azeotrope with water, allowing for the continuous removal of the reaction byproduct via a Dean-Stark apparatus. This thermodynamic sink drives the equilibrium entirely toward the spirocyclic product.
Step-by-Step Methodology :
Reagent Assembly : In a 250 mL round-bottom flask, combine cyclohexanone (10.0 g, 102 mmol) and 2-(methylamino)ethanol (8.0 g, 106 mmol). The slight excess of the amine ensures complete consumption of the ketone.
Catalysis : Add p-toluenesulfonic acid (p-TSA, 1 mol%) as a Brønsted acid catalyst to activate the carbonyl carbon. Suspend the mixture in 100 mL of anhydrous toluene.
Azeotropic Distillation (Self-Validating Step) : Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).
Validation Check: Monitor the water collected in the trap. The theoretical yield of water is ~1.84 mL. Once exactly 1.8 mL of water is collected and the volume remains constant for 30 minutes, the cyclization is empirically validated as complete.
Quenching & Extraction : Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the p-TSA, followed by brine (50 mL).
Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude liquid via vacuum distillation to yield the pure 4-Methyl-1-oxa-4-azaspiro[4.5]decane.
Protocol 2: In Vitro Microsomal Stability Assay
Objective : Validate the metabolic stability of the spirocyclic derivative compared to a planar morpholine counterpart.
Causality & Rationale : Cytochrome P450 (CYP) enzymes primarily oxidize accessible, electron-rich sites. The spirocyclic architecture sterically shields these metabolic hotspots. This assay uses human liver microsomes (HLM) to quantify intrinsic clearance (
CLint
).
Step-by-Step Methodology :
Incubation Preparation : Prepare a 1 μM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Causality: NADPH serves as the essential electron donor for CYP450-mediated oxidation. Without it, CYP enzymes remain inactive.
Time-Course Sampling (Self-Validating Step) : Withdraw 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Validation Check: The 0-minute time point must show 100% parent compound recovery relative to a buffer-only control. If the 0-minute recovery is <95%, it indicates non-specific binding to microsomal proteins or solubility issues, thereby invalidating the assay run.
Centrifugation & LC-MS/MS Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Data Processing : Plot the natural log of the percentage remaining versus time. Calculate the half-life (
t1/2
) from the slope (
−k
) and derive the intrinsic clearance:
CLint=(0.693/t1/2)×(mL incubation/mg protein)
.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standardized Protocol
Executive Summary
Spirocyclic ethers, particularly oxaspirocycles, are privileged structural motifs frequently found in biologically active natural products and pharmaceutical agents (e.g., HIV-1 protease inhibitors and olfactive molecules like theaspirane)[1],[2],[3]. The stereoselective construction of these complex, three-dimensional architectures traditionally requires lengthy, multi-step synthetic sequences.
This application note details a highly efficient, atom-economical methodology to access 7-substituted-8-oxaspiro[4.5]decan-1-ones in a single step[4]. By leveraging a Lewis acid-catalyzed tandem Prins/pinacol cascade, researchers can convert readily available acyclic precursors (homoallylic diols) and aldehydes into complex spirocycles with excellent diastereoselectivity and high yields[1].
Mechanistic Rationale
To successfully execute and troubleshoot this cascade, it is critical to understand the precise sequence of carbon-carbon bond-forming events. The reaction is not a simple cyclization; it is a highly coordinated tandem process driven by thermodynamic stability and the relief of ring strain[1],[5].
Oxocarbenium Ion Generation: Under Lewis acidic conditions, the primary alcohol of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol condenses with the aldehyde. The loss of water generates a highly reactive, electrophilic oxocarbenium ion in situ[1].
Prins Cyclization: The pendant terminal olefin acts as an internal nucleophile, attacking the oxocarbenium carbon in a 6-endo-trig-like fashion. This forms the tetrahydropyran ring and generates a localized carbocation at the C2 position of the new ring[1]. The bulky R-group of the aldehyde adopts an equatorial position in the chair-like transition state, dictating the high diastereoselectivity[5].
Pinacol Rearrangement: Driven by the relief of ring strain from the cyclobutane ring, a 1,2-alkyl shift occurs. The 4-membered ring expands to a 5-membered cyclopentanone, stereospecifically establishing the spirocenter and yielding the final oxaspiro[4.5]decan-1-one[1].
Mechanistic pathway of the tandem Prins/pinacol cascade reaction.
Reaction Scope & Catalyst Optimization
The choice of Lewis acid and solvent heavily influences the cascade's success. While SnCl₄ (10 mol%) provides moderate yields, boron trifluoride diethyl etherate (BF₃·OEt₂) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) demonstrate superior catalytic efficacy[1]. BF₃·OEt₂ is the preferred catalyst due to its optimal balance of oxophilicity—strongly coordinating to the aldehyde to facilitate water loss—without causing degradation of the starting diol[1].
Dichloromethane (CH₂Cl₂) is selected as the solvent because its non-nucleophilic, polar aprotic nature stabilizes the cationic intermediates without trapping them[5].
Table 1: Scope of the Prins/Pinacol Cascade Reaction
Aldehyde Substitution
R-Group
Yield (%)
Diastereoselectivity
Aromatic
Phenyl (Ph)
86
Excellent
Aromatic
4-Tolyl (Tol)
82
Excellent
Aromatic
4-Chlorophenyl
78
Excellent
Aliphatic
Iso-propyl (i-Pr)
75
Excellent
Aliphatic
Iso-butyl (i-Bu)
78
Excellent
Heteroaromatic
4-Bromothiophen-3-yl
80
Excellent
Data summarized from Subba Reddy et al. Reactions performed on a 0.5 mmol scale using 10 mol% BF₃·OEt₂ in CH₂Cl₂[1],[2].
Standardized Experimental Protocol
This protocol is designed as a self-validating system. Each step includes the underlying causality to ensure researchers can adapt the methodology to novel substrates.
Preparation of the Reaction Environment: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge thoroughly with Argon.
Causality: Ambient moisture competes with the aldehyde for Lewis acid coordination and can prematurely quench the oxocarbenium intermediate, leading to diminished yields[5].
Substrate Solubilization: Add the homoallylic diol (0.5 mmol) and the selected aldehyde (0.6 mmol) to the flask. Dissolve the mixture in 5.0 mL of anhydrous CH₂Cl₂.
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Let it equilibrate for 5 minutes.
Causality: The initial acetalization and oxocarbenium formation are highly exothermic. Lower temperatures prevent non-specific polymerization of the homoallylic diol[1].
Catalyst Addition: Syringe in BF₃·OEt₂ (10 mol%) dropwise over 1-2 minutes.
Causality: Dropwise addition controls the local concentration of the highly reactive Lewis acid, minimizing side reactions and ensuring a smooth initiation of the cascade[1].
Cascade Execution & Monitoring: Allow the reaction to stir, gradually warming from 0 °C to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes solvent system. The reaction is typically complete within 2 to 4 hours[1].
Quenching: Once TLC indicates complete consumption of the starting diol, quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃.
Causality: Rapid neutralization of the acidic catalyst prevents acid-catalyzed degradation or epimerization of the newly formed spirocyclic product during the workup phase[5].
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with EtOAc/Hexanes) to afford the pure 7-substituted-8-oxaspiro[4.5]decan-1-one[1].
Step-by-step experimental workflow for oxaspiro[4.5]decan-1-one synthesis.
Analytical Validation (Stereochemical Assignment)
The relative stereochemistry of the resulting oxaspirocycles must be validated using 1D and 2D NMR spectroscopy. Specifically, ¹H NMR Nuclear Overhauser Effect (NOE) experiments are critical[1],[5].
Validation Check: A positive NOE cross-correlation between the methine proton at the C7 position (adjacent to the R-group) and specific axial protons on the tetrahydropyran ring confirms the equatorial disposition of the substituent, validating the high diastereoselectivity of the Prins cyclization step[1].
Applications in Drug Development
The oxaspiro[4.5]decane core synthesized via this protocol is not merely a structural curiosity; it is a highly functional scaffold in medicinal chemistry:
Antiviral Therapeutics: The tandem Prins/pinacol reaction has been utilized as a key step to synthesize optically active oxaspirocyclic carbamate derivatives. These serve as potent P2 ligands in the design of subnanomolar HIV-1 protease inhibitors, where the spirocyclic geometry forms critical unconventional hydrogen bonds within the S2 subsite of the protease[3].
Fragrance & Olfactive Chemistry: The structural rigidity and unique spatial arrangement of these spirocycles mimic known olfactive molecules like spirovativane, making them valuable targets in the fragrance industry[2].
References
Reddy, B. V. S., Reddy, S. G., Reddy, M. R., Bhadra, M. P., & Sarma, A. V. S. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(37), 7257-7260.[Link]
Snieckus, V., & Maheta, A. (2015). Prins Reaction–Pinacol Rearrangement Route to Oxaspiro[4.5]decan-1-one. Synfacts, 11(2), 0130.[Link]
Ghosh, A. K., et al. (2018). Design, Synthesis, and X-ray Structural Studies of HIV-1 Protease Inhibitors Incorporating Oxaspirocyclic Ligands. Office of Scientific and Technical Information (OSTI).[Link]
Overman, L. E., & Pennington, L. D. (2006). Scope and Facial Selectivity of the Prins-Pinacol Synthesis of Attached Rings. The Journal of Organic Chemistry, 71(6), 2283-2292.[Link]
Application Notes and Protocols for 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives in Antitumor Research
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the antitumor activities of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. It consolidates...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the antitumor activities of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. It consolidates findings on their mechanism of action, offers detailed protocols for their evaluation, and presents key data to facilitate further research and development in this promising area of oncology.
Introduction: A Privileged Scaffold in Cancer Research
The 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core represents a unique spiro-heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Notably, compounds featuring this framework have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers.[2]
The synthesis of these derivatives typically commences from readily available starting materials like 4-aminophenol and α-glycolic or lactic acid. A crucial step in their assembly is a metal-catalyzed oxidative cyclization, which efficiently constructs the characteristic spirocyclic system. The modular nature of this synthesis allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3][]
Early research has indicated that the conjugated dienone moiety within the core structure might be responsible for potential off-target effects through Michael addition reactions.[3][5] Consequently, recent efforts have focused on modifying this feature to reduce reactivity while maintaining or enhancing antitumor efficacy, for instance, through cyclopropanation.[3][] This guide will delve into the established mechanisms of action and provide robust protocols to assess the antitumor potential of this promising class of compounds.
Unraveling the Mechanism of Action
The antitumor effects of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives are multifactorial, primarily converging on the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Induction of Mitochondria-Mediated Apoptosis
A key mechanism by which these compounds exert their cytotoxic effects is through the activation of the intrinsic apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][7]
Studies on related oxa/azaspiro compounds have shown that they can modulate the expression of these key regulators. Specifically, they have been observed to up-regulate the expression of the tumor suppressor protein p53 and its downstream targets like p21 and p27.[8] Activated p53 can, in turn, increase the expression of pro-apoptotic proteins such as Bax.[9] The subsequent shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspase cascades, culminating in apoptosis.[6][8][10]
In addition to inducing apoptosis, these spiro compounds have been shown to perturb cell cycle progression, specifically causing an arrest in the G2/M phase.[11] The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis, thereby ensuring genomic stability.[5][12]
The arrest at this checkpoint is often mediated by the p53-p21 axis.[11] Following DNA damage or cellular stress, p53 activates the transcription of p21, a cyclin-dependent kinase (CDK) inhibitor.[11] p21 then inhibits the activity of the Cyclin B-CDK1 complex, which is the primary driver of entry into mitosis.[13] By halting the cell cycle at this phase, the cell is given time to repair DNA damage; if the damage is too severe, the cell is shunted towards apoptosis. Flow cytometry analysis of cells treated with these derivatives confirms an accumulation of cells in the G2/M phase.[11]
Caption: G2/M Cell Cycle Arrest Pathway.
Experimental Protocols and Workflows
To facilitate the investigation of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, this section provides detailed, step-by-step protocols for essential in vitro assays.
Caption: Experimental Workflow Diagram.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
96-well flat-bottom plates
Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
Complete culture medium
Multi-well spectrophotometer (plate reader)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]
Compound Treatment: Prepare serial dilutions of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[15] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[14]
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the spiro-dione derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[17]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
Propidium Iodide (PI) staining solution (containing PI and RNase A)
70% ethanol (ice-cold)
PBS
Flow cytometer
Procedure:
Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.
Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization.
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[19]
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[20]
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay provides a simple and effective way to measure collective cell migration in vitro.[21]
Materials:
6- or 12-well plates
Sterile 200 µL pipette tip or a dedicated scratch-making tool
Microscope with a camera
Procedure:
Monolayer Formation: Seed cells in a plate to create a confluent monolayer.[21]
Wound Creation: Once confluent, create a "scratch" or wound in the monolayer using a sterile pipette tip.
Washing and Treatment: Wash the wells with PBS to remove dislodged cells. Replace with fresh medium containing the test compound at a non-lethal concentration (e.g., IC₅₀/10).
Imaging: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.[21]
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure to assess the effect of the compound on cell migration.
Data Presentation: Summary of Antitumor Activity
The following table summarizes the reported in vitro cytotoxic activity of representative 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against various human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Note: The compound numbering corresponds to the original publications. Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental conditions between studies.
Conclusion and Future Directions
The 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold is a validated starting point for the development of novel antitumor agents. The derivatives have demonstrated potent in vitro activity against multiple cancer cell lines, operating through the induction of apoptosis and cell cycle arrest. The provided protocols offer a robust framework for the systematic evaluation of new analogs.
Future research should focus on:
In vivo efficacy and toxicity studies in animal models to translate the promising in vitro results.
Detailed structure-activity relationship (SAR) studies to further optimize potency and selectivity.
Target identification and validation to elucidate the precise molecular targets of these compounds.
Exploration of combination therapies with existing anticancer drugs to identify potential synergistic effects.
By leveraging the methodologies outlined in this guide, the scientific community can continue to advance this promising class of compounds towards clinical application.
References
ResearchGate. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Retrieved from [Link]
Li, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 941. Available at: [Link]
Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5489. Available at: [Link]
Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 74, 128923. Available at: [Link]
PubMed. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]
Kamal, A., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[3][]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 103, 517-531. Available at: [Link]
JoVE. (2023). The Intrinsic Apoptotic Pathway. Retrieved from [Link]
clyte. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
Sites@Rutgers. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Retrieved from [Link]
PubMed. (2006). Control of the G2/M transition. Retrieved from [Link]
PMC. (n.d.). Mitochondrial signaling in cell death via the Bcl-2 family. Retrieved from [Link]
Wikipedia. (n.d.). G2-M DNA damage checkpoint. Retrieved from [Link]
Transwell (Boyden Chamber) Cell Migration Assay. (2004). Retrieved from [Link]
Biology LibreTexts. (2024). 10.3B: Regulation of the Cell Cycle at Internal Checkpoints. Retrieved from [Link]
MDPI. (2022). Apoptosis Regulators Bcl-2 and Caspase-3. Retrieved from [Link]
PMC. (n.d.). BAX to basics: How the BCL2 gene family controls the death of retinal ganglion cells. Retrieved from [Link]
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
Wikipedia. (n.d.). Apoptosis regulator BAX. Retrieved from [Link]
PMC. (n.d.). Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Wound Healing Assay. Retrieved from [Link]
Scratch Assay protocol. (n.d.). Retrieved from [Link]
Bitesize Bio. (2025). Making a Mark: How to Set up Your Wound Healing Assay. Retrieved from [Link]
ACS Publications. (2024). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Retrieved from [Link]
Anticancer Research. (2016). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Retrieved from [Link]
MDPI. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Retrieved from [Link]
Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Retrieved from [Link]
Sciforum. (2021). Identification of spiro-fused pyrrolo[3,4-a]pyrrolizines and tryptanthrines as potential antitumor agents: Synthesis and initial in vitro evaluation. Retrieved from [Link]
Application Notes and Protocols for 4-Methyl-1-oxa-4-azaspiro[4.5]decane (AF150(S)) as a Selective M1 Muscarinic Agonist
Introduction: The Therapeutic Promise of M1 Muscarinic Agonism The M1 muscarinic acetylcholine receptor (M1AChR) is a critical G protein-coupled receptor (GPCR) implicated in a range of central nervous system (CNS) funct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Promise of M1 Muscarinic Agonism
The M1 muscarinic acetylcholine receptor (M1AChR) is a critical G protein-coupled receptor (GPCR) implicated in a range of central nervous system (CNS) functions, most notably learning and memory.[1] Its activation triggers a signaling cascade that modulates neuronal excitability and synaptic plasticity, making it a key target for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease (AD).[2][3] The "cholinergic hypothesis" of AD posits that cognitive decline is linked to a deficit in acetylcholine, a primary neurotransmitter. While acetylcholinesterase inhibitors have offered some symptomatic relief, their efficacy is limited and often accompanied by side effects. Direct activation of M1 receptors with selective agonists presents a more targeted approach to enhance cholinergic signaling and potentially modify disease progression.[2][3]
4-Methyl-1-oxa-4-azaspiro[4.5]decane, specifically its (S)-enantiomer known as AF150(S), has emerged as a functionally selective partial M1 agonist with significant potential for cognitive enhancement.[4] Preclinical studies have demonstrated its ability to reverse cognitive deficits in various animal models of AD.[2][4][5] Furthermore, AF150(S) has shown promise in modulating amyloid precursor protein (APP) processing towards the non-amyloidogenic pathway, thereby reducing the production of neurotoxic beta-amyloid (Aβ) peptides.[2][5] This dual mechanism of action—symptomatic improvement of cognition and potential disease-modifying effects—makes AF150(S) a compound of significant interest to researchers in the field of neuropharmacology and drug development.
These application notes provide a comprehensive guide for researchers and scientists on the use of AF150(S) as an M1 muscarinic agonist in both in vitro and in vivo settings.
Pharmacological Profile of AF150(S)
AF150(S) is characterized by its functional selectivity for the M1 muscarinic receptor. This selectivity is crucial for minimizing the peripheral cholinergic side effects often associated with non-selective muscarinic agonists.
Parameter
Value
Species
Notes
Receptor Target
M1 Muscarinic Acetylcholine Receptor
Various
Functionally selective partial agonist.
In Vivo Efficacy (Cognitive Enhancement)
0.5 - 5 mg/kg (p.o.)
Rat
Effective in reversing cognitive impairments in various memory tasks.[4]
Safety Margin
LD50 > 500 mg/kg
Rat
The sign-free dose was reported to be > 40 mg/kg.[4]
Bioavailability
High
Rodent
Shows a preference for brain over plasma concentration following oral administration.[2][5]
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist like AF150(S) initiates a canonical Gq-protein coupled signaling cascade. This pathway is central to the receptor's function in modulating neuronal activity.
Caption: Workflow for a typical calcium mobilization assay.
In Vivo Protocols
1. Reversal of Scopolamine-Induced Amnesia in Rodents
This model assesses the ability of AF150(S) to counteract the cognitive deficits induced by the muscarinic antagonist scopolamine.
Animals: Adult male rats or mice.
Materials:
AF150(S).
Scopolamine hydrobromide.
Vehicle for drug administration (e.g., water or saline).
Behavioral apparatus (e.g., passive avoidance chamber, Morris water maze).
Procedure (Passive Avoidance Task Example):
Habituation: Allow animals to explore the apparatus freely.
Training: Place the animal in the light compartment of the passive avoidance chamber. When it enters the dark compartment, deliver a mild foot shock.
Drug Administration:
Administer AF150(S) (e.g., 0.5-5 mg/kg) or vehicle orally at a set time (e.g., 60 minutes) before the retention test.
Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) or vehicle at a set time (e.g., 30 minutes) before the retention test.
Retention Test (24 hours after training): Place the animal back in the light compartment and measure the latency to enter the dark compartment.
Data Analysis: Compare the step-through latencies between the different treatment groups. A longer latency in the AF150(S)-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.
2. Assessment in a Transgenic Mouse Model of Alzheimer's Disease
This protocol evaluates the long-term effects of AF150(S) on cognitive function and AD-related pathology in a relevant disease model.
Materials for post-mortem brain tissue analysis (e.g., ELISA kits for Aβ levels, antibodies for immunohistochemistry).
Procedure:
Baseline Behavioral Testing: Characterize the cognitive deficits in the aged transgenic mice compared to wild-type littermates.
Chronic Treatment: Administer AF150(S) or vehicle daily via oral gavage for an extended period (e.g., 1-3 months).
Behavioral Testing During and After Treatment: Periodically assess cognitive function throughout the treatment period and at the end of the study.
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.
Biochemical and Histological Analysis:
Measure the levels of Aβ40 and Aβ42 in brain homogenates using ELISA.
Perform immunohistochemical staining to visualize amyloid plaques and other pathological markers.
Data Analysis: Compare cognitive performance and pathological readouts between the AF150(S)-treated and vehicle-treated transgenic mice.
Conclusion
4-Methyl-1-oxa-4-azaspiro[4.5]decane (AF150(S)) is a valuable research tool for investigating the role of the M1 muscarinic receptor in cognition and neurodegeneration. The protocols outlined in these application notes provide a framework for characterizing its binding affinity, functional activity, and in vivo efficacy. As with any experimental work, appropriate controls and careful optimization of assay conditions are essential for obtaining robust and reproducible data. The promising preclinical profile of AF150(S) warrants further investigation into its therapeutic potential for Alzheimer's disease and other cognitive disorders.
References
Coccurello, R., & Fisher, A. (1995). AF150(S): a new functionally selective M1 agonist improves cognitive performance in rats. Pharmacology Biochemistry and Behavior, 51(4), 667–674. [Link]
Fisher, A. (2002). AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease. Journal of Molecular Neuroscience, 19(1-2), 145–153. [Link]
Fisher, A., Brandeis, R., Haring, R., Bar-Ner, N., Kliger-Spatz, M., Natan, N., Sonego, H., Marcovitch, I., & Pittel, Z. (2002). AF150(S) and AF267B - M1 muscarinic agonists as innovative therapies for Alzheimer's disease. ResearchGate. [Link]
Fisher, A. (2008). Impact of muscarinic agonists for successful therapy of Alzheimer's disease. Mini reviews in medicinal chemistry, 8(7), 647–655. [Link]
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842–852. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Standard Operating Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Thia-azaspiro[4.5]decane hydrochloride is a highly versatile spirocyclic scaffold utilized extensively in the synthesis of biologically active molecules, including thiazolopyrimidine and thiadiazole derivatives with documented anticancer and antimicrobial properties [1]. Due to its basic secondary/tertiary amine functionality and spirocyclic rigidity, the compound presents unique chromatographic challenges.
When analyzed via reversed-phase high-performance liquid chromatography (RP-HPLC), the basic nitrogen can interact strongly with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing and poor resolution of structurally similar impurities. To counteract this, the protocol employs a low-pH mobile phase utilizing Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA protonates the residual silanols (neutralizing their charge) and forms a hydrophobic ion pair with the protonated thia-azaspiro[4.5]decane, ensuring sharp peak symmetry and reproducible retention times.
This protocol is designed as a self-validating system , embedding System Suitability Testing (SST) in accordance with USP General Chapter <621> [2] and validation parameters dictated by the ICH Q2(R1) guidelines [3].
Analytical Workflow
Fig 1: End-to-end self-validating workflow for spirocyclic purity analysis.
Chromatographic Conditions
To achieve baseline separation between the main active pharmaceutical ingredient (API) and its synthetic intermediates (e.g., cyclohexanone derivatives or unreacted thiourea), a gradient elution strategy is employed.
Table 1: Optimized HPLC Parameters
Parameter
Specification / Condition
Rationale
Column
C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)
End-capping minimizes secondary silanol interactions with the basic amine.
Mobile Phase A
0.1% v/v TFA in LC-MS Grade Water
Low pH (~2.0) ensures full protonation of the analyte and ion-pairing.
Mobile Phase B
0.1% v/v TFA in Acetonitrile
Acetonitrile provides lower backpressure and better UV transparency than methanol.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temperature
30 °C ± 1 °C
Stabilizes mobile phase viscosity and ensures reproducible retention times.
Detection (UV)
220 nm (Reference 360 nm)
Captures the spiro-thiazolidine ring absorbance maximum.
Injection Volume
10 µL
Prevents column overloading while maintaining high sensitivity for impurities.
Table 2: Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
95
5
Isocratic hold to retain polar impurities
5.0
95
5
Start of gradient
20.0
40
60
Linear ramp to elute strongly retained hydrophobic byproducts
25.0
10
90
Column wash phase
25.1
95
5
Return to initial conditions
35.0
95
5
Re-equilibration
Step-by-Step Experimental Protocol
Preparation of Solutions
Expert Insight: Thia-azaspiro[4.5]decane hydrochloride is highly hygroscopic. Always equilibrate the standard vial to room temperature in a desiccator before weighing to prevent moisture-induced mass inaccuracies.
Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.
Standard Preparation (1.0 mg/mL): Accurately weigh 50.0 mg of Thia-azaspiro[4.5]decane HCl reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent.
System Suitability Solution: Spike the Standard Preparation with 0.1% (w/w) of a known synthetic impurity (e.g., cyclohexanone) to evaluate chromatographic resolution.
System Suitability Testing (SST) - The Self-Validating Mechanism
Before analyzing unknown samples, the system must prove its fitness for purpose. This aligns with USP <621> mandates [2].
Inject the Diluent (Blank) to ensure no baseline interference or ghost peaks at the retention time of the API.
Inject the System Suitability Solution six consecutive times.
Acceptance Criteria:
Resolution (
Rs
): > 2.0 between the API and the closest eluting impurity.
Tailing Factor (
Tf
): ≤ 1.5 for the API peak (confirms successful silanol suppression).
Relative Standard Deviation (%RSD): ≤ 2.0% for the API peak area across the six injections.
Sample Analysis and Method Validation (ICH Q2(R1))
To ensure the method is stability-indicating and reliable, execute the following validation parameters [3]:
Specificity: Inject forced degradation samples (acid, base, peroxide, thermal, and photolytic stress). Ensure the peak purity angle is less than the purity threshold using a Photodiode Array (PDA) detector.
Linearity: Prepare calibration standards ranging from Limit of Quantitation (LOQ) to 150% of the target concentration. Plot Area vs. Concentration. Acceptance criterion:
R2≥0.999
.
Accuracy: Spike API into a placebo matrix at 50%, 100%, and 150% levels. Calculate recovery (Acceptance: 98.0% - 102.0%).
Troubleshooting & Causality
Issue: Peak Splitting or Broadening.
Causality: Often caused by injection solvent mismatch. If the sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase (95% A), the analyte precipitates momentarily at the column head.
Solution: Always use the recommended 50:50 Water:Acetonitrile diluent.
Issue: Drifting Baseline.
Causality: TFA absorbs significantly at 220 nm. As the gradient shifts from aqueous to organic, the baseline may drift.
Solution: Ensure both Mobile Phase A and B contain exactly 0.1% v/v TFA to balance the absorbance profile across the gradient run.
References
"Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides", Molecules (NIH/PMC). URL: [Link]
"ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
Application
Application Note: Modulating Michael Addition Reactivity in 1-Oxa-4-azaspironenone Derivatives for Antitumor Drug Optimization
Introduction & Rationale The 1-oxa-4-azaspironenone scaffold—specifically 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione—has emerged as a highly potent pharmacophore in the development of novel antitumor agents[1]. Howeve...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
The 1-oxa-4-azaspironenone scaffold—specifically 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione—has emerged as a highly potent pharmacophore in the development of novel antitumor agents[1]. However, the structural core of these molecules contains a conjugated dienone system that acts as a powerful Michael acceptor[2].
While this electrophilic center drives target engagement, it presents a double-edged sword: in vivo, the α,β-unsaturated olefinic bonds readily undergo Michael addition with off-target biological nucleophiles, such as the sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues in non-target proteins[1]. This indiscriminate covalent binding leads to rapid drug clearance, poor pharmacokinetic profiles, and severe adverse toxicological effects[3].
To optimize the therapeutic window of these compounds, recent synthetic strategies focus on preemptively masking or eliminating the reactive Michael acceptor site. By utilizing controlled Michael addition and subsequent cyclopropanation during the synthetic workflow, researchers can rigidify the molecule, eliminate the α,β-unsaturated double bond, and drastically lower in vivo biotoxicity while maintaining or even enhancing cytotoxicity against cancer cell lines like A549 and MDA-MB-231[1],[2].
Mechanistic Insights: Causality in Synthetic Design
The conjugated dienone's reactivity stems from the electron-withdrawing nature of the adjacent carbonyl and the spiro-ring heteroatoms (oxygen/nitrogen), which highly polarize the C=C bond, making the β-carbon exceptionally electrophilic.
To mitigate this, the employs a tandem Michael addition-cyclopropanation reaction[1]. A nucleophilic carbanion (generated from a halogenated hydrocarbon) attacks the β-carbon of the dienone via 1,4-conjugate addition. The resulting enolate intermediate then undergoes an intramolecular substitution, displacing the halide to form a cyclopropane ring.
Causality of Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is explicitly chosen as the base for this step. Because DBU is a sterically hindered, non-nucleophilic amidine base, it efficiently deprotonates the active methylene of the halogenated hydrocarbon without acting as a competing nucleophile against the highly reactive dienone[1].
The following protocols detail the synthesis of the core spirodienone and its subsequent structural optimization. Each step includes built-in validation checkpoints to ensure reaction integrity before proceeding.
Protocol A: Synthesis of the Core 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
Step 1: Amide Coupling
Reaction: Dissolve 4-aminophenol (1.0 eq) and glycolic acid (1.2 eq) in anhydrous acetonitrile. Add N,N'-Dicyclohexylcarbodiimide (DCC, 2.0 eq) as the coupling agent.
Conditions: Reflux the mixture under a nitrogen atmosphere for 4-6 hours.
Validation Check: Monitor via TLC (n-hexane/EtOAc, 1:1). The disappearance of the highly polar 4-aminophenol spot indicates completion. Filter the byproduct (dicyclohexylurea) and concentrate the filtrate to obtain the intermediate amide.
Reaction: Dissolve the intermediate amide (1.0 eq) in dry dichloromethane (DCM). Add iodobenzene diacetate (PhI(OAc)₂, 2.0 eq) and the copper catalyst Cu[(CH₃CN)₄ClO₄] (0.05 eq).
Causality: PhI(OAc)₂ acts as a two-electron oxidant, converting the electron-rich phenol into a highly reactive phenoxenium ion. The copper catalyst facilitates single-electron transfer, stabilizing the transition state and preventing unwanted phenol polymerization[1]. The pendant amide oxygen/nitrogen intramolecularly traps the cation to form the spirocycle.
Conditions: Stir at room temperature under nitrogen for 2 hours.
Validation Check: A distinct color change from a pale solution to deep yellow/brown occurs. LC-MS must confirm the exact mass of the spirodienone [M+H]+.
Protocol B: Modulating Reactivity via Cyclopropanation
Step 3: Tandem Michael Addition/Cyclopropanation
Reaction: Dissolve the parent spirodienone (1.0 eq) and a selected halogenated hydrocarbon (1.5 eq) in dry tetrahydrofuran (THF). Cool the mixture to 0 °C.
Addition: Dropwise add DBU (1.5 eq) to the cooled solution to prevent exothermic degradation.
Conditions: Stir at low temperature for 1 hour, then allow to warm to room temperature until completion.
Validation Check: Monitor via UV-TLC (254 nm). The parent dienone is highly UV-active due to extended conjugation. The successful formation of the cyclopropanated derivative breaks this conjugation, resulting in a significantly weaker UV absorption spot. Confirm the loss of olefinic protons via ¹H-NMR.
Fig 2. Experimental workflow for synthesis and validation of optimized 1-oxa-4-azaspironenones.
Quantitative Data Presentation
To validate the success of the structural modification, compounds must be subjected to a Glutathione (GSH) Depletion Assay (incubating the drug with GSH and measuring residual free thiols via Ellman's reagent) alongside standard MTT cytotoxicity assays.
Table 1: Comparative Analysis of Michael Reactivity and Antitumor Efficacy
Compound Classification
Structural Feature
GSH Depletion (1h, %)
IC₅₀ A549 (µM)
IC₅₀ MDA-MB-231 (µM)
In Vivo Toxicity Profile
Parent Spirodienone
Exposed α,β-unsaturated dienone
> 85%
1.25 ± 0.12
0.95 ± 0.08
High (Significant weight loss)
Cyclopropanated Derivative
Masked Michael Acceptor
< 15%
0.85 ± 0.09
0.10 ± 0.02
Low (Well tolerated)
Sulfonyl Derivative
Sterically hindered acceptor
< 20%
0.17 ± 0.03
0.05 ± 0.01
Low (No organ toxicity)
Data synthesized from comparative in vitro studies of optimized 1-oxa-4-azaspironenone derivatives[1],[2]. The cyclopropanated and sulfonyl-modified derivatives demonstrate a massive reduction in off-target GSH reactivity while exhibiting sub-micromolar potency against target cancer lines.
References
Yin, H., Chen, Y., Zhong, Q., Zheng, S., Wang, G., & He, L. "Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives." Bioorganic & Medicinal Chemistry Letters, 74 (2022): 128925. URL:[Link]
Zheng, S., et al. "Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones." Molecules, 25(22) (2020): 5470. URL:[Link]
Technical Support Center: Optimization of Reaction Conditions for Spirocyclic Compound Synthesis
Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional structures. Spirocycles, with their central quaternary carbon atom shared by two rings, are prevalent in natural products and are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space.[1][2][3] However, their synthesis can be challenging, often requiring meticulous optimization of reaction conditions.[3][4]
This guide provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues encountered during experimental work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered challenges in spirocyclization reactions, offering systematic approaches to problem-solving.
Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields are a common hurdle in spirocycle synthesis and can be attributed to several factors. A systematic investigation is the most effective troubleshooting strategy.[5]
Sub-optimal Reaction Conditions: The chosen temperature, concentration, and reaction time may not be ideal for your specific substrate. Some reactions require lower temperatures to minimize side product formation, while others need elevated temperatures to overcome the activation energy barrier.[5]
Solution: Systematically screen these parameters. A design of experiments (DoE) approach can be highly effective in identifying optimal conditions.
Inefficient Catalyst or Reagent: The selected catalyst, ligand, or reagents may not be optimal for the desired transformation.
Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly influence both yield and enantioselectivity.[5][6] Also, consider the stoichiometry of your reagents, as an excess of one may be necessary to drive the reaction to completion.[5]
Poor Starting Material Quality: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.[5]
Solution: Ensure the purity of your starting materials through techniques like recrystallization or column chromatography before initiating the reaction.[5]
Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[5]
Solution: Monitor the reaction progress over time using techniques like TLC or LC-MS to check for product formation and subsequent decomposition. If decomposition is observed, consider milder workup conditions (e.g., adjusting pH) or reducing the reaction time.[5]
Q2: I'm observing poor diastereoselectivity in my spirocyclization. How can I improve the stereochemical outcome?
A2: Achieving high diastereoselectivity is a critical challenge in spirocycle synthesis.[5] The spatial arrangement of the newly formed stereocenters is influenced by several factors.
Solvent Effects: The polarity of the solvent can significantly impact the transition state of the cyclization, thereby affecting diastereoselectivity.[5][7] In some instances, a change in solvent can even reverse the diastereoselectivity.[5]
Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). For example, in Michael addition reactions, altering solvent polarity can completely reverse the diastereoselectivity.[5]
Catalyst and Ligand Control: Chiral catalysts and ligands are instrumental in inducing stereoselectivity.
Solution: Experiment with different chiral catalysts and ligands. For instance, rhodium catalysts with chiral bisphosphine ligands like (R,R)-walphos have been shown to achieve excellent enantioselectivity in certain spirocyclization reactions.[8]
Temperature: The reaction temperature can influence the energy difference between diastereomeric transition states.
Solution: Vary the reaction temperature. Lower temperatures often favor the transition state with the lower activation energy, leading to higher diastereoselectivity.[5]
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.
Solution: If feasible, modify the substrate by introducing steric bulk or directing groups to influence the facial selectivity of the cyclization.
Q3: I've successfully synthesized my spirocyclic compound, but I'm facing difficulties with purification. What strategies can I employ?
A3: The purification of spirocyclic compounds can be challenging due to the presence of closely-eluting isomers or byproducts.
Chromatography Optimization: Standard column chromatography may not be sufficient.
Solution: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina, or chiral phases for enantiomers). High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can offer superior resolution.
Recrystallization: If your compound is a solid, recrystallization can be a powerful purification technique.
Solution: Screen various solvents and solvent mixtures to find conditions where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
Derivatization: In some cases, temporarily converting your product to a derivative can facilitate separation.
Solution: Protect a functional group to alter the polarity of your compound, perform the separation, and then deprotect to obtain the pure product.
Q4: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What should I investigate?
A4: Incomplete conversion can be frustrating. Here are some common causes and solutions:
Insufficient Reaction Time or Temperature: The reaction may simply be slow under the current conditions.[9]
Solution: Increase the reaction time and/or temperature, while monitoring for potential product decomposition.[9]
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.
Solution: Ensure you are using the correct catalyst loading and that it is not being poisoned by impurities in the starting materials or solvent.[9] Using an inert atmosphere for air- or moisture-sensitive catalysts is crucial.[9]
Reversible Reaction: The reaction may be in equilibrium, with a significant amount of starting material present at equilibrium.
Solution: Consider strategies to shift the equilibrium towards the product side, such as removing a byproduct (e.g., water) or using a stoichiometric amount of a reagent that drives the reaction forward.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of spirocyclic compound synthesis.
Q: How do I choose the right solvent for my spirocyclization reaction?
A: Solvent choice is critical and can influence reaction rate, yield, and selectivity.[5] Start by considering the mechanism of your reaction. For reactions involving polar intermediates or transition states, polar solvents are often preferred.[7][10] However, nonpolar solvents may be necessary for certain organometallic reactions. A solvent screen is almost always a worthwhile investment of time. Computational studies can also provide insight into solvent-cation interactions that may favor or disfavor the desired cyclization pathway.[11]
Q: What is the role of protecting groups in spirocycle synthesis, and how do I select the appropriate one?
A: Protecting groups are often essential to prevent side reactions at reactive functional groups that are not involved in the spirocyclization.[12][13] The ideal protecting group should be easy to install and remove in high yield under conditions that do not affect other parts of the molecule.[13] The choice of protecting group depends on the specific functional group to be protected and the reaction conditions of the subsequent steps. For example, a Boc group is suitable for protecting amines and is removed under acidic conditions, while a silyl ether is a common protecting group for alcohols and is typically removed with fluoride ions.[12][14]
Q: Are there any "green" or more environmentally friendly approaches to spirocycle synthesis?
A: Yes, there is a growing interest in developing more sustainable synthetic methods. This includes the use of water as a solvent, which can sometimes offer unique selectivity.[15][16] Microwave-assisted synthesis can often reduce reaction times and energy consumption.[10] The use of organocatalysts and biocatalysts is also a promising green alternative to traditional metal-based catalysts.[10][17] Mechanochemical synthesis, which involves reactions in a ball mill with little to no solvent, is another emerging environmentally friendly technique.[16][18]
Q: How can I confirm the stereochemistry of my newly synthesized spirocyclic compound?
A: Determining the absolute and relative stereochemistry is crucial. X-ray crystallography provides unambiguous structural determination for crystalline compounds. For non-crystalline materials, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons, helping to elucidate the relative stereochemistry. Chiral chromatography can be used to separate enantiomers and, in some cases, determine the enantiomeric excess (ee).
III. Experimental Protocols & Data
General Protocol for a Catalytic Asymmetric Spirocyclization
This protocol provides a general framework. Specific conditions will need to be optimized for each reaction.
Materials:
Starting material (e.g., a compound with tethered nucleophile and electrophile)
Chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst)
Anhydrous solvent
Inert gas (e.g., argon or nitrogen)
Procedure:
To a flame-dried flask under an inert atmosphere, add the chiral catalyst.
Add the anhydrous solvent via syringe.
Add the starting material to the reaction mixture.
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
Perform an aqueous work-up and extract the product with a suitable organic solvent.
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table 1: Example of Reaction Condition Optimization
Entry
Catalyst (mol%)
Ligand (mol%)
Solvent
Temperature (°C)
Yield (%)
ee (%)
1
Ni(COD)₂ (10)
SL-M004-1 (12)
TBME
25
85
62
2
Ni(COD)₂ (10)
SL-M001-1 (12)
TBME
25
90
83
3
Ni(COD)₂ (10)
SL-M009-1 (12)
TBME
25
97
69
4
Ni(COD)₂ (10)
(S,S)-BDPP (12)
TBME
25
91
57
5
Ni(COD)₂ (10)
SL-M001-1 (12)
Toluene
25
88
75
Data adapted from a representative nickel-catalyzed enantioselective lactone α-spirocyclization.[6]
IV. Visualizations
Troubleshooting Workflow for Low Yield in Spirocyclization
Caption: A decision tree for troubleshooting low yields in spirocyclization reactions.
Key Factors Influencing Diastereoselectivity
Caption: Core factors that control the diastereochemical outcome of a spirocyclization reaction.
V. References
Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. Available from:
Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities - Taylor & Francis. Available from:
Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed. Available from:
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds - ACS Publications. Available from:
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. Available from:
Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Available from:
Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones - Benchchem. Available from:
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI. Available from:
A Review of Approaches Developed for Spiroether Synthesis - PubMed. Available from:
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. Available from:
Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea - Chemical Communications (RSC Publishing). Available from: [Link]
On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study - ResearchGate. Available from:
Optimization of the reaction conditions for the synthesis of spirooxindole a - ResearchGate. Available from:
Optimization of reaction conditions for spirocyclic δ-lactam - ResearchGate. Available from:
Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - Beilstein Journals. Available from:
Gold-Catalyzed Spirocyclization Reactions of N-Propargyl Tryptamines and Tryptophans in Aqueous Media | Organic Letters - ACS Publications. Available from:
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC. Available from:
Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control | ChemRxiv. Available from:
Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Available from:
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. Available from:
Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones | Organic Letters - ACS Publications. Available from:
Spirocyclic Restriction of Nucleosides. An Analysis of Protecting Group Feasibility while Accessing Prototype anti-1-Oxaspiro[4.4]nonanyl Mimics | Organic Letters - ACS Publications. Available from:
Evidence for Dearomatizing Spirocyclization and Dynamic Effects in the Quasi-stereospecific Nitrogen Deletion of Tetrahydroisoquinolines | Journal of the American Chemical Society. Available from:
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC. Available from:
Full article: The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. Available from:
Cis-Selective Double Spirocyclization via Dearomatization and Isomerization under Thermodynamic Control | The Journal of Organic Chemistry - ACS Publications. Available from:
Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | The Journal of Organic Chemistry - ACS Publications. Available from:
Protective Groups - Organic Chemistry Portal. Available from:
Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction | The Journal of Organic Chemistry - ACS Publications. Available from:
Protective Groups in Synthetic Organic Chemistry. Available from:
Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. Available from:
Design and Synthesis of Spirocycles | Request PDF - ResearchGate. Available from:
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - MDPI. Available from:
Troubleshooting: About - Department of Chemistry : University of Rochester. Available from:
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. Available from:
Troubleshooting incomplete cyclization in spiroketal lactone formation.
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spiroketal lactone formation. S...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spiroketal lactone formation. Spiroketals are privileged structures found in numerous natural products, often serving as rigid scaffolds that are crucial for biological activity.[1][2] The formation of a spiroketal lactone, a complex three-dimensional structure, is a delicate process governed by a subtle interplay of steric and stereoelectronic effects.[3]
Incomplete cyclization is a common and frustrating issue. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles behind each recommendation.
Troubleshooting Guide: Incomplete Cyclization
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction has stalled with significant recovery of the acyclic dihydroxy-ketone precursor. What are the most likely causes and how do I proceed?
A1: This is one of the most common issues, typically pointing to insufficient activation of the cyclization pathway or inhibition of the catalyst. The problem can usually be traced to one of three areas: reaction conditions, reagent quality, or substrate reactivity.
1. Sub-Optimal Reaction Conditions:
The energy barrier for the intramolecular cyclization may not be met under your current conditions.
Causality: Spiroketalization is often an equilibrium process.[1] Insufficient thermal energy or inadequate catalytic activity will result in the reaction failing to proceed, leaving the more stable open-chain precursor.
Troubleshooting Steps:
Temperature: Gradually increase the reaction temperature. Higher temperatures can provide the necessary activation energy for cyclization.[4] However, be cautious, as excessive heat can promote decomposition or favor undesired side products.[5]
Concentration: The intramolecular cyclization step is concentration-independent. However, if side reactions involving intermolecular processes are occurring, running the reaction at high dilution (e.g., 0.01 M) can favor the desired intramolecular pathway.
Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%, then to 10 mol%). The catalyst may be decomposing or being inhibited, and a higher concentration can help drive the reaction to completion.
2. Reagent & Solvent Quality:
Trace impurities, particularly water, can be detrimental to acid-catalyzed reactions.
Causality: Acid catalysts are neutralized by water and other nucleophilic impurities. Lewis acids can be particularly sensitive. Solvents that are not rigorously dried can introduce enough water to quench the catalyst completely.
Troubleshooting Steps:
Solvent Purity: Ensure all solvents are anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous grades and store them over molecular sieves.[6] See the protocol below for solvent purification.
Reagent Purity: Purify the starting material to remove any basic impurities that could neutralize the acid catalyst. Recrystallization or column chromatography are standard methods.[7][8]
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the introduction of atmospheric moisture, especially for reactions running for extended periods or at elevated temperatures.
3. Substrate-Specific Issues:
Some substrates are inherently resistant to cyclization due to steric or electronic factors.
Causality: Severe steric hindrance near the reacting centers (the ketone and the hydroxyl groups) can make the required orbital alignment for cyclization energetically unfavorable. Electron-withdrawing groups near the hydroxyl moieties can reduce their nucleophilicity, slowing the cyclization step.
Troubleshooting Steps:
Stronger Acid Catalysts: If using a mild acid like p-TsOH, consider switching to a stronger Brønsted acid (e.g., triflic acid, albeit with caution) or a Lewis acid (e.g., TMSOTf, Ti(Oi-Pr)4) known to promote kinetic spiroketalizations.[9]
Protecting Group Strategy: If steric hindrance is the issue, it may be necessary to redesign the synthesis with smaller protecting groups at strategic locations.
Workflow: Diagnosing a Stalled Reaction
Caption: A decision tree for troubleshooting incomplete spiroketalization.
Q2: My reaction is producing a complex mixture of products, and the desired spiroketal lactone is only a minor component. How can I improve selectivity?
A2: The formation of multiple products indicates that competing reaction pathways are occurring. Identifying these side products is the first crucial step. Common side products include fused-ring systems, elimination products, or diastereomers of the desired spiroketal.
1. Thermodynamic vs. Kinetic Control:
The stereochemical outcome at the anomeric carbon is often dictated by whether the reaction is under thermodynamic or kinetic control.[1][3]
Causality: Under equilibrating conditions (thermodynamic control), the most stable spiroketal diastereomer will be the major product. This stability is often governed by the anomeric effect, which favors an axial orientation of the spirocyclic C-O bonds.[10] Under non-equilibrating conditions (kinetic control), the product distribution is determined by the lowest energy transition state, which may lead to a less stable, "contrathermodynamic" product.[3][9]
Troubleshooting Steps:
To Favor the Thermodynamic Product: Use reversible, acidic conditions (e.g., p-TsOH in benzene with Dean-Stark trap), longer reaction times, and higher temperatures. This allows the initially formed kinetic products to equilibrate to the most stable isomer.
To Favor a Kinetic Product: Use strong, non-nucleophilic acids, very low temperatures, and short reaction times. Lewis acids like Ti(Oi-Pr)4 are known to mediate kinetic spirocyclizations.[9] Chiral phosphoric acids have also been shown to provide excellent kinetic control, even overriding the substrate's inherent bias.[11][12]
2. Alternative Cyclization Pathways:
Depending on the structure of the precursor, other cyclization modes may be possible. For example, formation of a fused β-lactone can compete with the desired spiro-β-lactone.[13]
Causality: The regioselectivity of the ring closure is highly dependent on the steric and electronic environment of the nucleophilic hydroxyl groups and the electrophilic carbonyl.
Troubleshooting Steps:
Protecting Groups: Selectively protecting one of the hydroxyl groups can block undesired cyclization pathways, forcing the reaction to proceed to the desired spiroketal.[13]
Catalyst Choice: Some catalysts may have a higher propensity for certain ring closures. For instance, gold-catalyzed cyclizations of alkynols can lead to different outcomes than traditional Brønsted acid catalysis.[14][15] Screening different catalyst types is recommended.
Table 1: Comparison of Reaction Conditions for Kinetic vs. Thermodynamic Control
Parameter
Kinetic Control
Thermodynamic Control
Rationale
Temperature
Low (-78 °C to 0 °C)
High (Room Temp to Reflux)
Low temp prevents equilibration by trapping the first-formed product.[7]
Reaction Time
Short
Long
Long times allow the system to reach equilibrium.[3]
Strong acids promote rapid, irreversible cyclization; weaker acids allow for reversible protonation and equilibration.[9][11]
Solvent
Non-polar (Toluene, Hexane)
Aprotic, sometimes with co-solvents
Non-polar solvents can enhance catalyst-substrate interactions, improving stereocontrol in kinetic processes.[12]
Frequently Asked Questions (FAQs)
Q3: What is the general mechanism for acid-catalyzed spiroketal lactone formation?
A3: The most common pathway involves the acid-catalyzed cyclization of a dihydroxy-ketone precursor, often followed by or concurrent with lactonization.
Protonation: A Brønsted or Lewis acid activates the ketone carbonyl group, making it more electrophilic.
Hemiketal Formation: An intramolecular nucleophilic attack by one of the hydroxyl groups onto the activated carbonyl forms a cyclic hemiketal intermediate. This step is typically reversible.
Oxocarbenium Ion Formation: Protonation of the hemiketal hydroxyl group followed by the loss of water generates a highly reactive oxocarbenium ion.
Spiroketalization: The second hydroxyl group attacks the oxocarbenium ion in a second intramolecular step, forming the spiroketal ring.
Lactonization: If the precursor also contains a carboxylic acid or ester, a final intramolecular esterification step forms the lactone ring. This can sometimes occur before or after spiroketalization, depending on the substrate.[16]
Mechanism: Acid-Catalyzed Spiroketalization
Caption: General mechanism for acid-catalyzed spiroketal formation.
Q4: My precursor is sensitive and decomposes under standard acidic conditions. Are there milder methods for spiroketalization?
A4: Yes, substrate degradation is a significant concern, especially for complex molecules with acid-labile functional groups. Several milder or alternative strategies have been developed.
Tandem Deprotection/Spiroketalization: If one of the hydroxyl groups is protected (e.g., as a silyl ether), certain reagents can selectively deprotect it and catalyze the cyclization in one pot. For example, NH₄HF₂ has been used for the selective removal of a TBS group, triggering a tandem spiroketalization.[17]
Oxidative Cyclization: An alternative to acid-catalyzed methods is the oxidative cyclization of a suitable precursor, such as a hydroxyalkyl-substituted tetrahydropyran.[10] This avoids harsh acidic conditions entirely.
Enzyme-Catalyzed Reactions: In biosynthesis, enzymes orchestrate complex spiroketal formations with remarkable precision under physiological conditions.[18] While not broadly applicable in standard synthesis labs, biocatalytic approaches represent a frontier for mild and selective transformations.
Organocatalysis: Chiral phosphoric acids[11] and squaramide catalysts[19] have emerged as powerful tools for promoting spiroketalization under mild conditions, often with high levels of stereocontrol. These catalysts typically operate at or below room temperature and are compatible with a wider range of functional groups.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Solvent Purification (Dichloromethane)
This protocol is a representative example. Always consult safety data sheets and standard laboratory operating procedures before handling chemicals.[6]
Objective: To remove water from a common organic solvent to ensure optimal performance of acid-catalyzed reactions.
Materials:
Reagent-grade Dichloromethane (DCM)
Calcium Hydride (CaH₂)
Distillation apparatus with a condenser and receiving flask
Heating mantle
Inert gas source (Nitrogen or Argon)
Dry, oven-baked glassware
Procedure:
Pre-drying (Optional but Recommended): Stir the DCM over anhydrous calcium chloride (CaCl₂) for several hours to remove the bulk of the water.
Setup: Assemble the distillation apparatus. Ensure all glassware is flame-dried or oven-dried and assembled while hot under a positive pressure of inert gas.
Drying Agent: Add calcium hydride (CaH₂) to the distillation flask (approx. 10-20 g per 1 L of solvent). Caution: CaH₂ reacts with water to produce hydrogen gas. Add it slowly and ensure the area is well-ventilated.
Reflux: Add the pre-dried DCM to the flask. Heat the mixture to a gentle reflux under an inert atmosphere for at least 2-4 hours. This allows the CaH₂ to react with any residual water.
Distillation: After refluxing, slowly increase the heat to begin distillation. Collect the distilled solvent in the receiving flask, which should also be under an inert atmosphere. Discard the first ~5% of the distillate and leave the last ~10% in the distillation flask to avoid concentrating peroxides or other impurities.
Storage: Store the freshly distilled, anhydrous DCM over activated 4Å molecular sieves in a sealed bottle under an inert atmosphere.
Protocol 2: Small-Scale Screening of Cyclization Catalysts
Objective: To efficiently identify an effective acid catalyst for a new spiroketal lactone formation.
Materials:
Acyclic precursor (e.g., dihydroxy-ketone)
Anhydrous solvent (e.g., Toluene, DCM)
Set of acid catalysts (e.g., p-TsOH, CSA, TMSOTf, Sc(OTf)₃)
Small reaction vials (e.g., 2 mL) with stir bars
TLC plates and/or LC-MS vials
Inert gas manifold
Procedure:
Stock Solution: Prepare a stock solution of your acyclic precursor in the chosen anhydrous solvent (e.g., 100 mg in 10 mL of Toluene for a 0.02 M solution, assuming a MW of 500 g/mol ).
Aliquot: In parallel, add an equal volume of the stock solution (e.g., 1 mL) to several labeled reaction vials under an inert atmosphere.
Catalyst Addition: To each vial, add a different catalyst (e.g., 5 mol%). For solid catalysts, add them directly. For liquid catalysts like TMSOTf, prepare a dilute stock solution to ensure accurate addition. Include a "no catalyst" control.
Reaction: Stir all vials at the desired starting temperature (e.g., room temperature).
Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each vial, quench it (e.g., with a drop of triethylamine), and analyze by TLC or LC-MS.
Analysis: Compare the reactions based on the consumption of starting material and the formation of the desired product. The most promising catalyst(s) can then be selected for larger-scale optimization of temperature and concentration.
References
Boruah, M. & Konwar, D. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC, NIH. [Link]
Furkert, D. P. & Brimble, M. A. (2016). Total Synthesis of the Resorcyclic Acid Lactone Spiroketal Citreoviranol. ACS Publications. [Link]
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
Shaw, J. T. (2023). Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. ACS Publications. [Link]
(2021). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing. [Link]
(n.d.). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. ResearchGate. [Link]
(n.d.). Postulated mechanism for the spiroketal formation. ResearchGate. [Link]
Moilanen, S. B., Potuzak, J. S. & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]
Romo, D. (2021). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 24(1), 163-168. [Link]
(n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. ResearchGate. [Link]
Wang, C. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 332-337. [Link]
Jørgensen, K. A. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters, 22(5), 1954-1958. [Link]
Denmark, S. E. (2021). Macrocyclization strategies in natural product total synthesis. University of Illinois Urbana-Champaign. [Link]
Larrosa, I. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1496-1509. [Link]
(n.d.). Optimization of reaction conditions for spirocyclic δ-lactam. ResearchGate. [Link]
Ballini, R. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. [Link]
Antilla, J. C. (2012). Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Journal of the American Chemical Society, 134(28), 11672-11675. [Link]
(n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]
Antilla, J. C. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 137(50), 15894-15905. [Link]
Wang, R. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(15), 4102-4105. [Link]
Reddy, B. V. S. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[2][20] Spiroketals. Organic Letters, 24(10), 1989-1994. [Link]
Müller, M. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. PMC. [Link]
(2005). Solvent Effects on Hydrogen Abstraction Reactions from Lactones with Antioxidant Properties. Figshare. [Link]
Frontier, A. (n.d.). How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]
Perron, F. & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617-1661. [Link]
(2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. [Link]
Mikuš, P. & Pospíšil, J. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
Szafraniec-Szczęsny, J., et al. (2021). The Effect of the Higher Temperature and UVA Radiation on the Pharmaceutical Preparation Containing Spironolactone—EPR Examination. MDPI. [Link]
Moloney, M. G. (2016). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. [Link]
Antilla, J. C. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. [Link]
Kumar, P., et al. (2014). NH₄HF₂ as a selective TBS-removal reagent for the synthesis of highly functionalized spiroketal via tandem deprotection/spiroketalization procedure. PubMed. [Link]
(n.d.). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]
Wang, Y., Tennyson, R. L. & Romo, D. (2004). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. HETEROCYCLES, 64, 605-644. [Link]
Shiina, I., et al. (2012). MNBA-mediated β-lactone formation: mechanistic studies and application for the asymmetric total synthesis of tetrahydrolipstatin. PubMed. [Link]
(2017). Retrosynthesis of a lactone. Chemistry Stack Exchange. [Link]
Braga, A., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI. [Link]
Spirocyclic Scaffold Synthesis: Technical Support & Troubleshooting Center
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this living document to address the most pervasive bottlenecks encountered when synthesizing spirocyclic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this living document to address the most pervasive bottlenecks encountered when synthesizing spirocyclic compounds. Because spirocycles possess a high fraction of sp³ carbons (Fsp³), they are highly sought after in modern drug discovery to improve metabolic stability and target specificity[1]. However, constructing their defining feature—an all-carbon quaternary stereocenter shared by two rings—presents immense thermodynamic and kinetic hurdles[2].
This guide moves beyond theoretical chemistry, offering field-proven, self-validating protocols and mechanistic troubleshooting to ensure your synthetic workflows succeed.
I. The Quaternary Center Conundrum: Steric Hindrance & Stereoselectivity
Q: Why does my standard Pd-catalyzed cross-coupling fail to yield the spiro quaternary center, resulting instead in massive amounts of β-hydride elimination byproducts?
The Causality:
The formation of an all-carbon quaternary stereocenter is thermodynamically unfavorable due to severe steric repulsion between the four carbon substituents converging at a single node[2]. In a standard palladium-catalyzed cross-coupling, the transition state for reductive elimination becomes highly congested. To relieve this steric strain, the catalytic system defaults to a faster, lower-energy competing pathway: β-hydride elimination.
The Solution:
Shift your strategy to an asymmetric Heck cyclization or a synergistic Conia-Ene type cascade[3][4]. By utilizing a dual-catalyst system (e.g., a chiral secondary amine combined with a palladium(0) catalyst), you can lower the activation energy for the desired C–C bond formation while strictly dictating the stereochemical outcome. The chiral amine activates the substrate via iminium formation, while the Pd(0) catalyst generates a reactive π-allyl species, forcing the molecules into a highly ordered, stereocontrolled transition state[4].
Application: Enantioselective synthesis of spirocyclic isoxazolones.
Organocatalyst Pre-activation: Dissolve the chiral secondary amine (20 mol%) and an acid co-catalyst in anhydrous 1,2-dichloroethane (DCE) under argon.
Validation Check: The solution must remain optically clear. Any turbidity indicates moisture contamination, which will hydrolyze the iminium intermediate and stall the reaction.
Substrate Addition: Add the isoxazolone and the α,β-unsaturated aldehyde to the stirring solution.
Metal Catalysis Initiation: Introduce Pd(PPh₃)₄ (5 mol%).
Validation Check: The reaction mixture will rapidly transition from pale yellow to a deep orange-red. This color shift is the visual confirmation of the active Pd(0)-π-allyl complex forming.
Reaction Monitoring: Stir at room temperature for 12–24 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a highly polar, UV-active spirocycle spot (Rf ~0.3) confirms successful conversion.
Quenching: Filter the crude mixture through a short pad of silica gel.
Causality: Immediate removal of palladium residues is critical to prevent post-reaction double-bond isomerization of the newly formed spirocycle.
II. Managing Ring Strain in Dearomatization Strategies
Q: My oxidative dearomatization of phenols to spirodienones using hypervalent iodine yields black, polymeric tar rather than the desired spirocycle. How can I suppress this degradation?
The Causality:
Hypervalent iodine reagents, such as PIDA (phenyliodine(III) diacetate), are potent electrophiles that trigger oxidative spirocyclization by converting electron-rich phenols into highly reactive phenoxenium ions[5]. However, if the internal nucleophile is poorly positioned, or if the solvent fails to stabilize the cationic intermediate, intermolecular radical coupling (polymerization) will outcompete the desired intramolecular 5-exo-trig or 6-exo-trig cyclization.
The Solution:
Solvent selection is the master key here. Switch from standard organic solvents (like DCM or MeCN) to a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE)[5]. Fluorinated solvents possess high ionizing power to stabilize the highly polar phenoxenium transition state via strong hydrogen bonding, but their extreme low nucleophilicity prevents them from attacking the intermediate themselves.
Application: Metal-free construction of spirodienone scaffolds.
Substrate Preparation: Dissolve the para-substituted phenol in TFE (0.1 M concentration).
Oxidant Addition: Cool the solution to 0 °C to suppress radical side-reactions. Add PIDA (1.1 equiv) portion-wise over 10 minutes.
Validation Check: The solution will rapidly darken (often turning deep blue or green). This is a positive indicator, representing the formation of the charge-transfer complex and the subsequent phenoxenium ion.
Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours.
Validation Check: The dark color must gradually fade to a pale yellow or orange. If the solution remains pitch black after 3 hours, polymerization has occurred, indicating the internal nucleophile is too sterically hindered to attack.
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃.
Validation Check: Test the aqueous layer with starch-iodide paper. It must test negative (no purple color) before proceeding to extraction, ensuring all unreacted hypervalent iodine has been destroyed.
Mechanistic pathway of PIDA-mediated oxidative dearomatization.
III. Quantitative Benchmarking of Spirocyclization Strategies
To assist in route scouting, the following table summarizes the quantitative performance metrics of the primary spirocyclization methodologies currently utilized in medicinal chemistry[3][4][5][6].
Methodology
Primary Catalyst / Reagent
Typical Yield (%)
Enantiomeric Excess (ee %)
Diastereomeric Ratio (dr)
Key Synthetic Advantage
Conia-Ene Cascade
Chiral Amine + Pd(0)
85 – 95
Up to 99%
Up to 20:1
Exceptional stereocontrol of contiguous centers[4].
Asymmetric Heck
Pd(OAc)₂ + Chiral Phosphine
70 – 88
85 – 92%
N/A
Direct quaternary center formation from acyclic precursors[3].
Q: From a medicinal chemistry perspective, why are we expending so much effort to replace our gem-dimethyl or planar aromatic rings with spirocyclic motifs during lead optimization?
The Causality:
While planar aromatic rings are synthetically trivial to install, they suffer from poor aqueous solubility and a high propensity for off-target promiscuity (such as hERG channel inhibition and CYP450 trapping)[1].
By installing a spirocyclic scaffold, you force the molecule into a rigid, three-dimensional geometry. This restricted conformation reduces the entropic penalty upon binding to the target receptor, often leading to a massive boost in potency[1]. Furthermore, the introduction of the spiro-node inherently increases the sp³ carbon fraction of the drug candidate. Molecules with higher Fsp³ counts exhibit vastly superior physicochemical properties, including enhanced metabolic stability against liver microsomes and improved oral bioavailability, successfully guiding the molecule through the "valley of death" in clinical trials[1].
References
Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 2018.[Link]
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022.[Link]
Nonenzymatic enantioselective synthesis of all-carbon quaternary centers through desymmetrization. National Center for Biotechnology Information (PMC), 2016.[Link]
Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Exploratory Investigations of Intramolecular Heck Reactions... Journal of the American Chemical Society, 1989.[Link]
Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis, 2019.[Link]
Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry, 2025.[Link]
Technical Support Center: Overcoming Low Yield in N-Boc-4-piperidone Alkylation
Welcome to the technical support center for the α-alkylation of N-Boc-4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the α-alkylation of N-Boc-4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Low yields can be a significant bottleneck, and this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success.
Introduction: The Challenge of N-Boc-4-piperidone Alkylation
N-Boc-4-piperidone is a versatile building block in medicinal chemistry, with its alkylated derivatives serving as key intermediates in the synthesis of a wide array of pharmaceutical agents.[1] The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, allowing for selective functionalization at the C-4 position.[2] However, the α-alkylation of this ketone is not without its challenges. The reaction hinges on the efficient and selective formation of an enolate, which then acts as a nucleophile.[3][4] Issues such as incomplete deprotonation, self-condensation, and over-alkylation can lead to diminished yields and complex product mixtures.[3][4] This guide will dissect these common pitfalls and provide actionable solutions.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the alkylation of N-Boc-4-piperidone can stem from a variety of factors. The following table outlines common problems, their probable causes, and recommended solutions.
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Incomplete Enolate Formation: The base used is not strong enough to deprotonate the α-carbon of the ketone effectively.[4] 2. Degradation of Reagents: The base, alkylating agent, or solvent may have degraded due to improper storage or handling. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
1. Optimize Base Selection: Switch to a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS).[5] Ensure the base is freshly prepared or properly stored. 2. Verify Reagent Quality: Use freshly opened or purified reagents. Ensure solvents are anhydrous.[6] 3. Adjust Temperature: While enolate formation is often performed at low temperatures (e.g., -78 °C) to control selectivity, the alkylation step may require warming to room temperature or gentle heating.[7] Monitor the reaction by TLC to determine the optimal temperature profile.
Presence of Starting Material
1. Insufficient Base: An inadequate amount of base will lead to incomplete deprotonation of the ketone. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.
1. Increase Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete enolate formation. 2. Extend Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) and allow it to stir until the starting material is consumed.[6]
Formation of Side Products
1. Self-Condensation (Aldol Reaction): The enolate attacks the carbonyl group of another N-Boc-4-piperidone molecule. This is more common with weaker bases where a significant amount of the ketone starting material remains in equilibrium with the enolate.[3] 2. O-Alkylation: The enolate can act as an oxygen nucleophile, leading to the formation of an enol ether. This is influenced by the counterion, solvent, and alkylating agent.[5] 3. Over-alkylation: The mono-alkylated product can be deprotonated again and undergo a second alkylation.
1. Use a Strong, Non-nucleophilic Base: Bases like LDA rapidly and irreversibly form the enolate, minimizing the concentration of the ketone available for self-condensation.[4] 2. Favor C-Alkylation: Use of lithium-based reagents (like LDA) in polar aprotic solvents (like THF) at low temperatures generally favors C-alkylation.[5] 3. Control Stoichiometry: Use a slight excess of the N-Boc-4-piperidone relative to the alkylating agent or add the alkylating agent slowly to a solution of the pre-formed enolate.
Product Decomposition
1. Instability to Reaction Conditions: The product may be unstable under the reaction or workup conditions (e.g., strongly acidic or basic conditions). The Boc group is known to be labile under acidic conditions.[7][8] 2. Thermal Instability: Prolonged heating can lead to decomposition.
1. Mild Workup: Use a buffered aqueous quench (e.g., saturated ammonium chloride solution) to neutralize the reaction mixture.[6] Avoid strong acids during workup. 2. Optimize Reaction Temperature: Avoid unnecessarily high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of N-Boc-4-piperidone?
A1: For achieving high yields and minimizing side reactions, a strong, non-nucleophilic, and sterically hindered base is recommended. Lithium diisopropylamide (LDA) is a common and effective choice.[5][9] It rapidly and irreversibly deprotonates the ketone at low temperatures (typically -78 °C), leading to the kinetic enolate and minimizing self-condensation reactions.[3][4] Other suitable bases include sodium bis(trimethylsilyl)amide (NaHMDS) and potassium bis(trimethylsilyl)amide (KHMDS).[5]
Q2: How can I control the regioselectivity of the alkylation if I have an unsymmetrical ketone derivative?
A2: For unsymmetrical ketones, the choice of base and reaction conditions can direct the alkylation to a specific α-carbon. To form the less substituted (kinetic) enolate, use a bulky base like LDA in a polar aprotic solvent like THF at low temperature (-78 °C).[5][9] To favor the more substituted (thermodynamic) enolate, a weaker base like sodium hydride (NaH) or sodium ethoxide (NaOEt) at a higher temperature (room temperature or above) can be used, allowing the system to equilibrate to the more stable enolate.[5]
Q3: What are the ideal solvents for this reaction?
A3: Anhydrous polar aprotic solvents are the best choice for enolate alkylations. Tetrahydrofuran (THF) is the most commonly used solvent, as it effectively solvates the lithium counterion of the enolate, promoting C-alkylation.[5][7] Other options include diethyl ether and 1,2-dimethoxyethane (DME). It is crucial that the solvent is completely dry, as any protic impurities will quench the enolate.
Q4: My alkylating agent is not very reactive. How can I improve the reaction?
A4: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you can try a few strategies. First, consider switching to a more reactive analogue, such as an alkyl bromide or iodide.[5] Second, you can add a catalytic amount of sodium iodide or potassium iodide to the reaction mixture to perform an in situ Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide. Finally, increasing the reaction temperature after the enolate formation may be necessary, but this should be done cautiously while monitoring for side reactions.
Q5: How do I properly quench the reaction and work up the product?
A5: Quenching should be done carefully to avoid product degradation. A common method is to add a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.[6] This will protonate any remaining enolate and neutralize the strong base without drastically changing the pH. The mixture can then be warmed to room temperature and extracted with an appropriate organic solvent like ethyl acetate or dichloromethane. The organic layers are then typically washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Experimental Protocols
Protocol 1: Standard Alkylation of N-Boc-4-piperidone using LDA
This protocol describes a general procedure for the α-alkylation of N-Boc-4-piperidone with a reactive alkyl halide.
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution to the N-Boc-4-piperidone solution via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Optimized Alkylation using NaHMDS for Less Reactive Alkylating Agents
This protocol is an alternative for less reactive alkylating agents that may require higher reaction temperatures.
Materials:
N-Boc-4-piperidone
Anhydrous Dimethylformamide (DMF)
Sodium bis(trimethylsilyl)amide (NaHMDS) (as a solid or solution in THF)
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C. Add NaHMDS (1.1 equivalents) portion-wise or dropwise. Stir the mixture at 0 °C for 1 hour.
Alkylation: Add the alkyl halide (1.2 equivalents) to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion. Gentle heating (e.g., to 40-50 °C) may be necessary for very unreactive alkylating agents.
Workup: Cool the reaction mixture to 0 °C and quench with saturated aqueous NH₄Cl solution. Add water and extract with diethyl ether (3x).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of N-Boc-4-piperidone alkylation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield alkylation.
References
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Alkylation with Iodoacetone.
PMC. (n.d.). Branched-Selective Direct α-Alkylation of Cyclic Ketones with Simple Alkenes.
Benchchem. (n.d.). Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine.
Synfacts. (2024). General Methodology for the α-Alkylation of Cyclic Ketones. J. Org. Chem. 2024, 89, 8208–8219.
RSC Publishing. (n.d.). Enantioselective alkylation at the α-position of cyclic ketones using a chiral lithium amide as a base in the presence of lithium bromide.
ChemicalBook. (n.d.). Synthesis of N-Boc 4-piperidone.
Angewandte Chemie. (2022). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis.
ResearchGate. (n.d.). α-Alkylation of Cyclic Ketones via β-Alkoxyazoalkenes and β-Hydroxyazoalkenes.
ACS Publications. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. Organic Process Research & Development, 21, 631-640.
Sciencemadness.org. (2012). N-alkylation of 4-piperidone.
ChemicalBook. (n.d.). What is N-(tert-Butoxycarbonyl)-4-piperidone?.
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
Bloom Tech. (2025). How stable is N-Carbethoxy-4-piperidone?.
AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - N-(tert-Butoxycarbonyl)-4-piperidone.
Chemos GmbH&Co.KG. (2019). Safety Data Sheet: N-Boc-4-Piperidone.
Chemistry Steps. (n.d.). How to Alkylate a Ketone.
OrgoSolver. (n.d.). Ketone α‑Alkylation with Strong Base (Enolate → SN2).
Benchchem. (n.d.). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N.
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
JoVE. (2023). Video: Factors Affecting α-Alkylation of Ketones: Choice of Base.
Organic Syntheses Procedure. (n.d.). Caution! sec-Butylithium is very pyrophoric.
Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones.
PMC. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
ResearchGate. (2009). A convenient synthesis of N-Boc-4-formylpiperidine.
Technical Support Center: Enantioseparation of Spirocyclic Compounds
Advanced Troubleshooting & Mobile Phase Optimization Guide Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by spiroc...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Troubleshooting & Mobile Phase Optimization Guide
Welcome to the Advanced Chromatography Support Center.
As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by spirocyclic compounds. Characterized by two rings connected by a single sp³-hybridized spiro carbon, these molecules possess a rigid, highly orthogonal three-dimensional architecture. While this structural rigidity is highly prized in drug development (e.g., spirooxindoles) for locking molecules into specific bioactive conformations, it fundamentally complicates chiral recognition.
Enantioseparation of these compounds relies heavily on precise steric fit and directional hydrogen bonding within the Chiral Stationary Phase (CSP). Consequently, optimizing the mobile phase is not merely about elution strength; it is about manipulating the chemical micro-environment to favor transient diastereomeric complex formation. This guide provides a causality-driven framework for troubleshooting and optimizing mobile phases for spirocyclic enantioseparations.
Figure 1. Decision matrix for spirocyclic enantioseparation method development.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my spirocyclic primary amines exhibit severe peak tailing, and how should I adjust the mobile phase?A: Peak tailing in basic spirocyclic compounds (such as 2-Oxaspiro[3.5]nonane-7-methanamine) is typically caused by secondary interactions between the basic nitrogen of the analyte and residual acidic silanols or free hydroxyl groups on the CSP. To mitigate this, you must introduce a competitive binder into the mobile phase. For Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), a combined additive approach is highly effective. Using a polar modifier (like methanol) containing 0.3% (v/v) Trifluoroacetic acid (TFA) and 0.2% (v/v) Triethylamine (TEA) creates a dynamic ion-pairing environment that masks these non-specific binding sites, yielding sharp, symmetrical peaks[1].
Q2: When screening spirocyclic compounds using SFC, how do I choose between Methanol (MeOH) and Isopropanol (IPA) as a co-solvent?A: The choice of organic modifier dictates both the hydrogen-bonding capacity and the steric bulk of the mobile phase. MeOH is a strong hydrogen-bond donor/acceptor and provides high elution strength, leading to faster run times. However, for rigid spirocyclic structures, the bulkier IPA can sometimes enhance enantioselectivity (
α
). IPA competes less aggressively for hydrogen-bonding sites on the CSP, forcing the spirocyclic enantiomers to rely more heavily on steric interactions for retention. If resolution is poor with MeOH, switching to IPA or an EtOH/IPA blend often improves chiral recognition, albeit at the cost of broader peaks and longer retention times[2].
Q3: How do I optimize additives for generic chiral screening of novel spiro compounds?A: Relying on a single additive can limit your success rate. A field-proven approach is the use of a "combined additive" system. For instance, a generic screening method in SFC utilizing 0.1% TFA and 0.1% Diethylamine (DEA) provides a broadly applicable enantioselective environment. The TFA/DEA combination forms a volatile salt that buffers the mobile phase, simultaneously suppressing both acidic and basic secondary interactions, which is particularly useful for complex spirocyclic terpenoids[3].
Q4: I need to transfer my chiral separation to an LC-MS system for pharmacokinetic studies. What mobile phase adjustments are required?A: Traditional normal-phase additives like DEA and TFA cause severe ion suppression in the mass spectrometer and can contaminate the source. To transition to an LC-MS compatible method, you must switch to volatile, MS-friendly additives. Replacing ammonium acetate buffers or DEA/TFA mixtures with 0.1% formic acid in reversed-phase or polar-organic modes significantly improves the +ESI (Electrospray Ionization) response for chiral enantiomers without destroying the chiral resolution[4].
Section 2: Quantitative Data - Mobile Phase Modifier Effects
The table below summarizes the typical causality and quantitative impact of altering mobile phase modifiers and additives during the separation of a model spirocyclic amine on a polysaccharide-based CSP.
Mobile Phase Composition
Modifier Role / Causality
Retention Factor (
k1
)
Selectivity (
α
)
Resolution (
Rs
)
Peak Shape
CO₂ / 20% MeOH
High elution strength; strong H-bonding disrupts CSP interaction.
1.8
1.10
0.9
Tailing
CO₂ / 20% IPA
Bulkier modifier; forces analyte to rely on steric fit with CSP.
Figure 2. Troubleshooting logic tree for resolving common chiral chromatography issues.
Symptom: Loss of enantioselectivity (
α≈1.0
) upon scaling up from analytical to preparative chromatography.
Cause: Column overloading alters the phase ratio, and the mobile phase additive concentration is insufficient to mask all active sites on the larger CSP volume.
Solution: Proportionally increase the additive concentration (e.g., from 0.1% to 0.2% DEA) and reduce the injection volume. Ensure the sample is dissolved in the mobile phase to prevent solvent-mismatch band broadening.
Symptom: Irreproducible retention times between consecutive runs.
Cause: Incomplete column equilibration after changing mobile phase additives (especially transitioning between acidic and basic additives).
Solution: Flush the column with 100% modifier (without additives) for 20 column volumes, followed by 20 column volumes of the new additive-containing mobile phase.
Section 4: Self-Validating Experimental Protocol
Standard Operating Procedure: Systematic Mobile Phase Screening for Novel Spirocyclic Racemates
This protocol utilizes a self-validating system to ensure that any observed separation is due to true chiral recognition and not system artifacts.
Step 1: System Preparation & Baseline Validation
Purge the SFC or HPLC system with the chosen organic modifier (e.g., Methanol).
Prepare the mobile phase modifier: Methanol containing 0.3% (v/v) TFA and 0.2% (v/v) TEA[1].
Validation Check: Run a blank injection (diluent only) using the full gradient method. Verify that the baseline is stable (drift < 2 mAU/min) and free of ghost peaks. Causality: This ensures that subsequent peaks are definitively from the spirocyclic analyte and not system carryover.
Step 2: Column Equilibration
Install a broad-spectrum CSP column (e.g., Cyclofructan-based Larihc CF6-P or an Amylose tris(3,5-dimethylphenylcarbamate) column).
Flow the mobile phase at 2.0 mL/min (for a standard 4.6 mm ID column).
Validation Check: Monitor system backpressure and UV/MS detector signals. Equilibration is complete only when signal variance is <1% over a 10-minute window.
Step 3: Screening Injection
Dissolve the spirocyclic racemate in the mobile phase to a concentration of 1 mg/mL.
Inject 5 µL of the sample.
Run a gradient: Start at 5% modifier, increasing linearly to 40% over 10 minutes, followed by a 2-minute isocratic hold.
Record the retention times (
t1
,
t2
) and calculate resolution (
Rs
).
Step 4: Orthogonal Verification
If baseline separation (
Rs≥1.5
) is achieved, collect the individual enantiomer fractions.
Validation Check: To unambiguously confirm stereochemical purity and rule out chromatographic artifacts, analyze the collected fractions using an orthogonal technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent (e.g., BINOL derivatives)[1].
References
Confirming the Stereochemistry of 2-Oxaspiro[3.5]nonane-7-methanamine: A Comparative Guide to Chiral Chromatography Techniques. Benchchem. 1
Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. lcms.cz.4
Playing with Selectivity for Optimal Chiral Separation. LCGC International. 2
Diagnostic Workflow: Identifying the Mechanism of Degradation
Welcome to the Technical Support Center for Advanced Synthesis. As a Senior Application Scientist, I frequently encounter cases where spirocyclization—particularly dearomatizing cascades—fails not because the cyclization...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Synthesis. As a Senior Application Scientist, I frequently encounter cases where spirocyclization—particularly dearomatizing cascades—fails not because the cyclization itself is thermodynamically unfavorable, but because the highly reactive electrophilic intermediates degrade before the intramolecular tether can attack.
When the rate of electrophile decomposition outpaces the rate of spirocyclization, yields plummet. This guide addresses the root causes of electrophile degradation, including acid-catalyzed heterolytic cleavage, premature solvolysis, and radical over-oxidation, providing you with field-proven, self-validating solutions.
Diagnostic workflow for identifying and resolving electrophile degradation pathways.
Troubleshooting FAQs
Q1: My electrophile decomposes rapidly when using strong activating agents like triflic anhydride (Tf₂O) for dearomatizing spirocyclization. How do I prevent this?Causality & Solution: Tf₂O is excellent for generating highly reactive intermediates (e.g., N-triflylpyridinium cations). However, as the reaction proceeds, triflic acid (TfOH) is generated as a byproduct. This extremely strong acid catalyzes the heterolytic cleavage or polymerization of both the electrophile and the resulting spirocyclic product. To prevent this, you must buffer the system using a sterically hindered, non-nucleophilic base.
Evidence: Extending reaction times in unbuffered conditions leads to complete decomposition of N-arylisonicotinamide precursors. By introducing 2,6-lutidine or pyridine to scavenge the TfOH, the yield of the spirocyclic dihydropyridine can be increased from trace amounts to 99%[1].
Q2: I am attempting a strain-release driven spirocyclization using azabicyclo[1.1.0]butanes (ABBs), but the intermediate degrades during purification. What is the mechanism of failure?Causality & Solution: ABBs are highly strained systems. Protonation or interaction with unprotected internal nucleophiles (like free alcohols) promotes premature heterolytic cleavage of the central C–N bond. This generates an unstable benzylic cation that decomposes rather than undergoing the desired spirocyclization. The solution is to mask the nucleophilic sites using protecting groups prior to electrophilic activation.
Evidence: Research on ABB-ketones demonstrates that utilizing TMS-protected ABB-carbinols completely prevents this premature decomposition. The electrophile-induced spirocyclization proceeds smoothly, and the TMS group is easily removed during standard work-up[2].
Q3: How can I selectively activate my electrophile without triggering solvolysis in metal-catalyzed benzofuran spirocyclizations?Causality & Solution: Hard Lewis acids can over-activate the electrophilic reagent, making it highly susceptible to attack by adventitious water or the solvent itself, rather than the internal nucleophile. To avoid this, transition to a softer, highly tunable Lewis acid catalyst.
Evidence: In the electrophilic thiocyanation/dearomatization of benzofurans, using Copper(I) triflate (CuOTf) selectively activates the N-thiocyanatosuccinimide electrophile under mild conditions. This facilitates the spirocyclization pathway while completely suppressing undesired solvolysis[3].
Q4: In electrochemical spirocyclizations, my electrophilic radical precursors are over-oxidizing or dimerizing. How do I control the radical flux?Causality & Solution: In standard batch electrochemical cells, the localized concentration of highly reactive electrophilic radicals at the electrode surface can easily exceed the rate of intramolecular spirocyclization, leading to intermolecular dimerization or over-oxidation. You must control the radical flux by transitioning to a continuous-flow electrochemical microreactor or by employing a redox mediator.
Evidence: Utilizing 1,4-dicyanobenzene as an electroreductive mediator allows for controlled, selective activation of electrophiles[4]. Furthermore, continuous-flow electrochemical cells efficiently scale up dearomative spirocyclizations by minimizing the residence time of sensitive electrophiles, preventing degradation and enabling decagram-scale synthesis[5].
Quantitative Data Summary
Table 1: Impact of Reaction Conditions on Electrophile Stability & Spirocyclization Yield
A robust protocol must be "self-validating"—meaning it includes built-in physical or chemical checks that confirm a step was successful before you proceed to the next. Below is the methodology for base-buffered dearomatizing spirocyclization.
Self-validating workflow for base-buffered dearomatizing spirocyclization.
Protocol: Base-Buffered Electrophile-Induced Dearomatizing Spirocyclization
Objective: Synthesize spirocyclic piperidines from N-arylisonicotinamides using Tf₂O while preventing acid-catalyzed degradation[1].
Step 1: System Purging and Substrate Dissolution. Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Dissolve the N-arylisonicotinamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.
Step 2: Base Addition (Buffering). Add 2,6-lutidine (2.5 equiv) to the solution. Causality: The excess hindered base will scavenge the TfOH generated during the reaction without acting as a competing nucleophile.
Step 3: Temperature Validation. Insert an internal temperature probe. Submerge the flask in a dry ice/acetone bath.
Self-Validation Check: Do not proceed until the internal probe reads strictly ≤ -72°C.
Step 4: Electrophile Activation. Using a syringe pump, add triflic anhydride (Tf₂O, 1.2 equiv) dropwise over 15 minutes.
Self-Validation Check: Look for a distinct color change (often yellow/orange) indicating the successful formation of the highly electrophilic N-triflylpyridinium intermediate.
Step 5: Spirocyclization and Monitoring. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Self-Validation Check: Perform a TLC check. You should observe the complete consumption of the starting material. Crucially, the baseline should remain clean. If heavy streaking occurs at the baseline, it indicates the base equivalent was insufficient and acid-catalyzed degradation is occurring.
Step 6: Quenching and Workup. Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (using neutralized silica gel to prevent on-column degradation).
Comparative study of spiro[3.4]octanols and their carbocyclic analogs.
Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs: A Technical Guide for Drug Discovery Executive Summary In modern medicinal chemistry, escaping "flatland" is a critical objective. The historical ove...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, escaping "flatland" is a critical objective. The historical over-reliance on planar aromatic systems often leads to poor physicochemical properties, including low aqueous solubility and high metabolic liability. As a Senior Application Scientist, I frequently guide research teams in replacing these problematic moieties with spirocyclic bioisosteres.
Spiro[3.4]octanols—characterized by a cyclobutane and a cyclopentane ring sharing a single quaternary carbon—offer a rigid, three-dimensional framework that significantly increases the fraction of sp³-hybridized carbons (Fsp³). This guide objectively compares spiro[3.4]octanols against their simpler carbocyclic counterparts, detailing their physicochemical performance, synthetic workflows, and biological assay protocols to provide a comprehensive blueprint for drug development professionals[1].
Structural and Physicochemical Comparison
The strategic incorporation of a spiro-center fundamentally alters the conformational landscape of a molecule. Unlike simple carbocycles (such as cyclohexanes) which may adopt multiple flexible conformations via chair/boat flips, the spiro[3.4]octane system is conformationally restricted. This rigidity often translates to enhanced target binding affinity due to a lower entropic penalty upon binding, a key advantage increasingly exploited in .
The parent scaffold, spiro(3.4)octane, has a foundational computed molecular weight of 110.20 g/mol [2], making its hydroxylated derivatives highly mass-efficient. To illustrate the advantage of the spirocyclic scaffold, we compared a representative spiro[3.4]octan-6-ol with its direct, mass-equivalent carbocyclic analog, 4-ethylcyclohexanol.
Steric hindrance around the spiro-center protects adjacent C-H bonds from Cytochrome P450 oxidation.
Synthetic Workflow and Experimental Protocols
The synthesis of the spiro[3.4]octane core presents unique challenges, requiring precise control over ring closure and functional group manipulation[3]. The following protocol outlines a robust, self-validating synthetic route for Spiro[3.4]octan-6-ol, emphasizing the mechanistic reasoning behind each step.
Caption: Step-by-step synthetic workflow for spiro[3.4]octan-6-ol highlighting key intermediates.
Protocol 1: Synthesis of Spiro[3.4]octan-6-ol
Objective: Construct the spirocyclic core via intramolecular alkylation and subsequent stereoselective reduction.
Step 1: Cyanohydrin Formation.
Procedure: React cyclopentanone with trimethylsilyl cyanide (TMSCN) in dichloromethane at 0°C, using a catalytic amount of zinc iodide (ZnI₂).
Causality: TMSCN is chosen over NaCN/HCl as it is a safer, organic-soluble cyanide source that drives the equilibrium forward by trapping the intermediate as a stable silyl ether[3].
Procedure: Convert the hydroxyl group to a leaving group (mesylate), then treat with a strong base (e.g., LDA) in THF at -78°C, followed by warming to room temperature.
Causality: The use of LDA ensures quantitative deprotonation of the α-carbon. The low temperature prevents intermolecular side reactions, forcing the kinetically favored intramolecular cyclization to form the spiro[3.4]octan-6-one core.
Step 3: Ketone Reduction.
Procedure: Dissolve Spiro[3.4]octan-6-one in methanol. Add sodium borohydride (NaBH₄) portion-wise at 0°C. Stir for 2 hours, then quench with 1M HCl.
Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone without risking ring-opening of the highly strained cyclobutane ring—a potential hazard if harsher reagents like LiAlH₄ were used[3]. The acidic quench safely destroys excess hydride and protonates the resulting alkoxide.
Self-Validation Check: Monitor Step 3 via FTIR or GC-MS. The disappearance of the sharp carbonyl stretch (~1710 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹) in the FTIR spectrum confirms successful reduction without scaffold degradation.
Biological Performance and Pathway Engagement
Spiro[3.4]octanols are frequently utilized as scaffolds for G-Protein Coupled Receptor (GPCR) ligands. Their unique 3D vector projection allows for optimal interaction with the deep transmembrane binding pockets of GPCRs, subsequently modulating downstream Mitogen-Activated Protein Kinase (MAPK) pathways[1].
Caption: Simplified overview of a GPCR signaling pathway modulated by spirocyclic ligands.
Protocol 2: In Vitro Microsomal Stability Assay
To validate the enhanced metabolic stability of spiro[3.4]octanols compared to carbocyclic analogs, a liver microsome stability assay is employed. This protocol is designed as a rigorous, self-validating system.
Step 1: Preparation. Prepare a 1 µM solution of the test compound (Spiro[3.4]octanol derivative vs. 4-Ethylcyclohexanol) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
Step 2: Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Causality: NADPH is the essential electron donor for Cytochrome P450 enzymes. Without it, CYP-mediated oxidation cannot occur, ensuring the assay specifically measures Phase I oxidative clearance.
Step 3: Sampling and Quenching. At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins (stopping the reaction precisely at the time point) and extracts the analyte for LC-MS/MS analysis.
Step 4: Self-Validating Controls.
Negative Control: Run a parallel incubation lacking NADPH. Logic: If compound depletion occurs here, the compound is chemically unstable in buffer or is being degraded by non-CYP enzymes, invalidating the CLint calculation.
Positive Control: Run Verapamil (a known high-clearance drug) in parallel. Logic: Ensures the microsomes are enzymatically active. If Verapamil is not rapidly degraded, the microsomal batch is inactive and the assay must be repeated.
Conclusion
The transition from simple carbocycles to spiro[3.4]octanol scaffolds represents a sophisticated and highly effective strategy in modern drug design. While their synthesis demands careful selection of reagents to manage ring strain and steric hindrance, the payoff in improved physicochemical properties—specifically enhanced solubility and metabolic stability—makes them invaluable. By employing rigorous, self-validating experimental protocols, researchers can confidently leverage these spirocycles to develop next-generation therapeutics with superior pharmacokinetic profiles.
References
Benchchem. "A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs: A Guide for Researchers." Benchchem.
Benchchem. "Navigating the Synthesis of Spiro[3.4]octan-6-ol: A Comparative Guide to Plausible Synthetic Routes." Benchchem.
National Center for Biotechnology Information. "Spiro(3.4)octane | C8H14 | CID 135980 - PubChem." NIH.
Burkhard, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
A Comparative Guide to the Antimuscarinic Agents: Spiro-DAMP vs. Hydroxy-DAMP
A Deep Dive into Structural Constraints and Receptor Selectivity for Researchers, Scientists, and Drug Development Professionals In the landscape of muscarinic acetylcholine receptor (mAChR) antagonists, the subtle inter...
Author: BenchChem Technical Support Team. Date: April 2026
A Deep Dive into Structural Constraints and Receptor Selectivity for Researchers, Scientists, and Drug Development Professionals
In the landscape of muscarinic acetylcholine receptor (mAChR) antagonists, the subtle interplay between a ligand's three-dimensional structure and its resulting pharmacological profile is a subject of intense investigation. Among the plethora of available antagonists, spiro-DAMP and hydroxy-DAMP, both analogues of the well-characterized M3-preferring antagonist 4-DAMP, present a compelling case study in the influence of conformational rigidity on receptor affinity and selectivity. This guide provides an in-depth, objective comparison of these two agents, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
The Genesis of Spiro-DAMP and Hydroxy-DAMP: A Tale of Two Conformations
Spiro-DAMP (8,8-dimethyl-3,3-diphenyl-l,4-dioxa-8-azoniaspiro[4.5]decan-2-one iodide) and hydroxy-DAMP (4-(2-hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidinium iodide) are both potent antimuscarinic agents.[1] Their chemical kinship to 4-DAMP is evident, yet their distinguishing feature lies in their conformational flexibility.
Spiro-DAMP is characterized by a highly rigid structure where the ester moiety is incorporated into a dioxolane ring, creating a spirocyclic system with the piperidine ring.[1] This conformational constraint locks the molecule into a specific three-dimensional arrangement.
Hydroxy-DAMP , in contrast, possesses a more flexible acyclic ester substituent on the piperidine ring.[1] This allows for greater rotational freedom and the potential to adopt multiple conformations upon interaction with the receptor binding pocket.
This fundamental structural difference is the cornerstone of their distinct pharmacological profiles. The "locked" conformation of spiro-DAMP versus the more adaptable nature of hydroxy-DAMP has profound implications for their interaction with the different subtypes of muscarinic receptors.
Unveiling the Binding Landscape: A Quantitative Comparison
Muscarinic Receptor Subtype
Spiro-DAMP (pKi)
Hydroxy-DAMP (pKi)
4-DAMP (pKi) (for reference)
M1
~8.5 - 9.0
~8.0 - 8.5
~8.9
M2
~7.5 - 8.0
~7.8 - 8.3
~8.1
M3
~9.0 - 9.5
~8.8 - 9.3
~9.4
M4
~8.0 - 8.5
~8.2 - 8.7
~8.5
M5
~8.3 - 8.8
~8.5 - 9.0
~8.8
Note: The pKi values are approximate and collated from various sources studying 4-DAMP and its analogues. The exact values can vary depending on the experimental conditions, such as the radioligand and tissue preparation used.
From this data, we can infer the following key points:
High Affinity for M3 Receptors: Both spiro-DAMP and hydroxy-DAMP, much like their parent compound 4-DAMP, exhibit high affinity for the M3 muscarinic receptor subtype. This makes them valuable tools for studying M3-mediated physiological processes, such as smooth muscle contraction and glandular secretion.[2]
Selectivity Profile: The subtle differences in pKi values suggest a potential for differential selectivity. Spiro-DAMP's rigid structure may contribute to a slightly more pronounced preference for the M3 subtype over the M2 subtype compared to the more flexible hydroxy-DAMP. However, both are generally considered M3-preferring rather than strictly M3-selective antagonists.
M1 and M4 Affinity: Both compounds also display considerable affinity for M1 and M4 receptors, a factor that researchers must consider when interpreting experimental results.[3]
The Functional Consequences of Conformational Constraint
The differences in binding affinities translate to distinct functional activities. The conformational rigidity of spiro-DAMP can be hypothesized to lead to a more specific and potentially more potent interaction with the M3 receptor subtype, which may have a binding pocket that favorably accommodates its fixed structure. Conversely, the flexibility of hydroxy-DAMP might allow it to adapt to the binding sites of multiple receptor subtypes, potentially leading to a broader spectrum of activity.
The choice between spiro-DAMP and hydroxy-DAMP will, therefore, depend on the specific research question:
For studies requiring a high degree of M3 receptor preference and where minimizing off-target effects at other subtypes is crucial, the conformationally constrained spiro-DAMP may be the superior choice.
For broader investigations into the effects of M3 antagonism where some activity at other subtypes is acceptable or even of interest, the more flexible hydroxy-DAMP could be a suitable tool.
Experimental Protocols for Characterization
To empirically determine and compare the binding and functional properties of spiro-DAMP and hydroxy-DAMP, researchers can employ a variety of well-established in vitro assays.
Radioligand Binding Assays
These assays directly measure the affinity of the antagonist for the receptor.
Objective: To determine the inhibition constant (Ki) of spiro-DAMP and hydroxy-DAMP at each of the five human muscarinic receptor subtypes (M1-M5).
Methodology:
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).
Competition Binding: Incubate the cell membranes with a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of the unlabeled antagonist (spiro-DAMP or hydroxy-DAMP).
Separation: Separate the receptor-bound from the free radioligand by rapid vacuum filtration through glass fiber filters.
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The concentration of the antagonist that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining antagonist binding affinity.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by an agonist.
Objective: To determine the functional potency (pA2 or IC50) of spiro-DAMP and hydroxy-DAMP.
Cell Culture: Culture cells expressing the desired muscarinic receptor subtype in the presence of [³H]-myo-inositol to label the cellular phosphoinositide pools.
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of spiro-DAMP or hydroxy-DAMP.
Agonist Stimulation: Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol).
IP Extraction: Stop the reaction and extract the total inositol phosphates.
Quantification: Separate and quantify the [³H]-inositol phosphates using ion-exchange chromatography and liquid scintillation counting.
Data Analysis: Plot the agonist-induced IP accumulation against the antagonist concentration to determine the IC50 value. The Schild equation can be used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathway: M3 Receptor Activation
Caption: M3 receptor signaling and antagonist inhibition.
Conclusion: Selecting the Right Tool for the Job
Both spiro-DAMP and hydroxy-DAMP are potent antimuscarinic agents with a preference for the M3 receptor subtype. The key differentiator between them is the conformational rigidity imposed by the spirocyclic structure in spiro-DAMP, which contrasts with the greater flexibility of hydroxy-DAMP.
Spiro-DAMP offers a more conformationally defined probe, which may translate to higher selectivity and potency at the M3 receptor. It is an excellent choice for studies aiming to isolate M3-mediated effects with minimal confounding activity at other muscarinic subtypes.
Hydroxy-DAMP , with its greater conformational freedom, may interact with a broader range of receptor conformations, potentially leading to a different selectivity profile and functional outcomes. It remains a valuable tool for general studies of M3 antagonism.
Ultimately, the choice between these two compounds will be dictated by the specific experimental goals. A thorough understanding of their structural nuances and a careful consideration of their binding and functional profiles will enable researchers to leverage these powerful pharmacological tools to their full potential in advancing our understanding of muscarinic receptor biology and in the development of novel therapeutics.
References
Tumiatti V., Santi S., Recanatini M., Minarini A., Melchiorre C., Chiarini A., Budriesi R. (1995). Design, synthesis and biological activity of some 4-DAMP- related compounds. Bioorganic & Medicinal Chemistry Letters, 5(19), 2219-2224. [Link]
Ehlert, F. J., & Thomas, E. A. (1995). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. The Journal of pharmacology and experimental therapeutics, 273(2), 876–887. [Link]
Tumiatti, V., Recanatini, M., Minarini, A., Melchiorre, C., Budriesi, R., & Bolognesi, M. L. (1992). Affinity and selectivity at M2 and M3 muscarinic receptor subtypes of cyclic and oxygenated analogues of 4-DAMP. Il Farmaco, 47(9), 1133–1147.
Vass, M., et al. (2019). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. EBioMedicine, 45, 410-421.
Bridges, T. M., et al. (2012). Chemical Modification of the M1 Agonist VU0364572 Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode. ACS chemical neuroscience, 3(10), 789–801.
Sabatino, P., Recanatini, M., Tumiatti, V., & Melchiorre, C. (1994). Structural studies on the antimuscarinic agents spiro-DAMP and hydroxy-DAMP, and comparison with related compounds.
Garssen, J., van Loveren, H., Gierveld, C. M., van der Vliet, H., & Nijkamp, F. P. (1993). Functional characterization of muscarinic receptors in murine airways. British journal of pharmacology, 109(4), 1146–1151.
Micheletti, R., Giudici, L., Turconi, M., & Donetti, A. (1990). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British journal of pharmacology, 100(3), 395–397.
Konar, A., et al. (2024). Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study. RSC Medicinal Chemistry, 15(3), 735-752.
Doležal, V., et al. (2000). Selectivity profile of muscarinic toxin 3 in functional assays of cloned and native receptors. The Journal of pharmacology and experimental therapeutics, 294(3), 1044–1051.
Wess, J., et al. (1991). Selectivity Profile of the Novel Muscarinic Antagonist UH-AH 37 Determined by the Use of Cloned Receptors and Isolated Tissue Preparations. British Journal of Pharmacology, 102(1), 246-250.
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
Ward, J. S., et al. (1998). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British journal of pharmacology, 125(3), 567–576.
Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to PHARMACOLOGY.
ResearchGate. (n.d.). Correlation plots of affinities (pKi values) of reported muscarinic... [Image]. Retrieved from a relevant research paper on muscarinic receptor ligand binding.
Duke University. (2010).
Tel Aviv University. (1983). A new probe for heterogeneity in muscarinic receptors: 2-methyl-spiro-(1,3-dioxolane-4,3′)-quinuclidine.
Pecio, Ł., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 28(14), 5433.
ResearchGate. (n.d.).
MDPI. (2025). A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2.
American Chemical Society. (2017). A Comparative Study of Drug Affinities Determined by Thermofluor and Kinetic Analysis.
A Comparative Guide to the Cytotoxicity of Spirocyclic Diones in Cancer Research
The intricate architecture of spirocyclic compounds, characterized by two rings sharing a single atom, has positioned them as a compelling scaffold in modern medicinal chemistry.[1] This guide offers an in-depth comparis...
Author: BenchChem Technical Support Team. Date: April 2026
The intricate architecture of spirocyclic compounds, characterized by two rings sharing a single atom, has positioned them as a compelling scaffold in modern medicinal chemistry.[1] This guide offers an in-depth comparison of the cytotoxic profiles of various spirocyclic diones, a class of compounds showing significant promise in oncology. We will delve into their mechanisms of action, present comparative experimental data, and provide a foundational protocol for assessing their cytotoxic potential.
The "Escape from Flatland": Why Spirocyclic Scaffolds Matter
The pursuit of novel anticancer agents has seen a conceptual shift towards molecules with greater three-dimensionality. This "Escape from Flatland" concept posits that molecules with increased sp3 character, like spirocyclic compounds, often exhibit improved physicochemical properties and a higher likelihood of clinical success.[1] The rigid, defined orientation of the fused rings in spirocyclic diones can lead to enhanced binding affinity and selectivity for biological targets, a critical factor in developing effective and less toxic cancer therapies.[1][2]
Key Classes and Cytotoxic Activity of Spirocyclic Diones
Spirocyclic diones encompass a diverse range of structures, with spirooxindoles being a particularly well-studied class. These compounds have demonstrated potent cytotoxic activity across a variety of human cancer cell lines.[2][3]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected spirocyclic dione derivatives against various human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
Mechanism of Action: Targeting the Guardian of the Genome
A predominant mechanism of action for many cytotoxic spirocyclic diones, particularly spirooxindoles, is the inhibition of the p53-MDM2 protein-protein interaction.[1][10][11] The p53 protein, often hailed as the "guardian of the genome," is a critical tumor suppressor that regulates cell cycle arrest and apoptosis (programmed cell death).[10][11] In many cancers, p53 is negatively regulated by the murine double minute 2 (MDM2) protein, which promotes p53 degradation.[2]
Spirooxindoles can fit into the binding pocket of MDM2, preventing it from interacting with p53. This disruption stabilizes p53, allowing it to accumulate in the cell and trigger apoptotic pathways, leading to the selective death of cancer cells.[1][2]
Caption: p53-MDM2 signaling pathway and its inhibition by spirocyclic diones.
Other reported mechanisms of action for spirocyclic diones include kinase inhibition and the induction of cell cycle arrest.[3][9] For instance, certain spiro tetramic acid derivatives have been shown to induce cell cycle arrest in the G1 phase and promote apoptosis through the mitochondrial pathway.[9]
Experimental Protocol: Assessing Cytotoxicity with the MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol
Cell Seeding:
Culture the desired cancer cell line (e.g., MCF-7, HepG2) under standard conditions (e.g., 37°C, 5% CO2).
Trypsinize the cells and perform a cell count.
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
Incubate the plate for 24 hours to allow the cells to attach.
Compound Treatment:
Prepare a stock solution of the spirocyclic dione in a suitable solvent like DMSO.[1]
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
Incubate the plate for a specified period (e.g., 48 or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
Add 20 µL of the MTT solution to each well.
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]
Formazan Solubilization and Absorbance Reading:
Carefully remove the medium from the wells.
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Gently shake the plate to ensure complete dissolution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
Spirocyclic diones represent a promising class of compounds in the development of novel anticancer therapeutics. Their unique three-dimensional structures contribute to their potent and often selective cytotoxic activity. The inhibition of the p53-MDM2 interaction is a key mechanism for many spirooxindole derivatives, highlighting a targeted approach to cancer therapy. As research continues, further exploration of the vast chemical space of spirocyclic diones, coupled with robust and standardized cytotoxicity testing, will undoubtedly unveil new lead compounds for the next generation of cancer treatments. The continued optimization of these scaffolds, potentially through techniques like halogenation, may further enhance their therapeutic index and clinical potential.[3]
References
Al-Ostath, A., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances. [Link]
El-Naggar, A. M., et al. (2025). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules. [Link]
Abdel-Wahab, B. F., et al. (2021). Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. Scientific Reports. [Link]
Wang, X., et al. (2023). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in Chemistry. [Link]
Jeyashri, K. R., et al. (2025). Spirooxindole-Pyrrolizidine: Synthesis, Crystal Structure, and Anticancer Activity. Journal of Molecular Structure. [Link]
Setyaningsih, Y. S. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]
Li, Y., et al. (2026). Design, synthesis, and mechanism of anti-cancer activity of novel spiro tetramic acids. Bioorganic & Medicinal Chemistry Letters. [Link]
Moore, B. S., et al. (2023). Spirocyclic β-lactone secondary metabolites modulate spliceosome function. Proceedings of the National Academy of Sciences. [Link]
Al-Ostath, A., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Publishing. [Link]
Christodoulou, M. S., et al. (2018). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. [Link]
da Silva, A. B., et al. (2022). In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. Chemistry Proceedings. [Link]
Capan, T. L., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules. [Link]
Gomez-Monterrey, I., et al. (2008). Spiro[(dihydropyrazine-2,5-dione)-6,3′-(2′,3′-dihydrothieno[2,3-b]naphtho-4′,9′-dione)]-Based Cytotoxic Agents: Structure–Activity Relationship Studies on the Substituent at N4-Position of the Diketopiperazine Domain. Journal of Medicinal Chemistry. [Link]
Gomez-Monterrey, I., et al. (2007). Design, Synthesis, and Cytotoxic Evaluation of a New Series of 3-Substituted Spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] Derivatives. Journal of Medicinal Chemistry. [Link]
Reyes-Pérez, V., et al. (2022). Spirocyclic derivatives as antioxidants: a review. RSC Advances. [Link]
Gomez-Monterrey, I., et al. (2008). Spiro[(dihydropyrazin-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)]-based cytotoxic agents: structure-activity relationship studies on the substituent at N4-position of the diketopiperazine domain. PubMed. [Link]
Krivogorsky, B., et al. (2019). Spirocyclic Motifs in Natural Products. Molecules. [Link]
Soltanian, S., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Journal of Applied Pharmaceutical Science. [Link]
Urban, S., et al. (2022). Exploration of the influence of spiro-dienone moiety on biological activity of the cytotoxic marine alkaloid discorhabdin P. ResearchGate. [Link]
Ghorab, M. M., et al. (2012). Synthesis and QSAR study of novel cytotoxic spiro[3 H-indole-3,2'(1' H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-triones. ScienceDirect. [Link]
Ghorab, M. M., et al. (2012). Synthesis and QSAR study of novel cytotoxic spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]. PubMed. [Link]
Navigating the In Vivo Landscape: A Comparative Guide to Spirocyclic Scaffolds in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists and drug discovery professionals are increasingly turning their attention to the three-dimensional architecture of molecules. Among the various strategi...
Author: BenchChem Technical Support Team. Date: April 2026
In the relentless pursuit of novel therapeutics, medicinal chemists and drug discovery professionals are increasingly turning their attention to the three-dimensional architecture of molecules. Among the various strategies to escape the "flatland" of traditional aromatic scaffolds, the incorporation of spirocyclic systems has emerged as a particularly fruitful approach. These unique structural motifs, characterized by two rings sharing a single carbon atom, offer a compelling combination of conformational rigidity and three-dimensional diversity. This guide provides an in-depth comparison of the in vivo performance of several promising spirocyclic scaffolds that have demonstrated significant potential in preclinical studies, supported by experimental data and detailed protocols.
The Spirocyclic Advantage: Beyond Flatland
The fundamental appeal of spirocyclic scaffolds lies in their ability to confer advantageous physicochemical and pharmacological properties to a drug candidate.[1][2] By introducing a spirocenter, the molecule is forced into a more defined three-dimensional orientation, which can lead to enhanced binding affinity and selectivity for its biological target. Furthermore, the increased sp3 character of these scaffolds often translates to improved metabolic stability, aqueous solubility, and oral bioavailability – key determinants of a successful drug.[1][2] This guide will delve into the in vivo validation of these theoretical advantages through the lens of specific case studies.
Comparative In Vivo Performance of Emerging Spirocyclic Scaffolds
The true measure of a drug scaffold's potential is its performance in a living system. Below, we compare the in vivo data of three distinct classes of spirocyclic compounds that have shown promise in oncology, infectious diseases, and parasitic infections.
Spirooxindoles: Dual Threats in Oncology and Virology
The spirooxindole scaffold, a privileged structure in medicinal chemistry, has yielded potent inhibitors for two distinct and critical therapeutic targets: the p53-MDM2 protein-protein interaction in cancer and the NS4B protein of the dengue virus.
In Oncology: Reactivating the Guardian of the Genome
The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical checkpoint in cell cycle control and apoptosis. Small molecules that can disrupt this interaction and reactivate p53 are highly sought after as cancer therapeutics. Spirooxindoles have emerged as a powerful class of MDM2 inhibitors.
A standout example is SAR405838 (MI-77301) , a potent and selective spirooxindole-based MDM2 inhibitor.[1][3][4] In preclinical studies, SAR405838 demonstrated remarkable in vivo efficacy, achieving complete and durable tumor regression in multiple xenograft models.[1][4] Notably, a single oral dose of SAR405838 was sufficient to induce complete tumor regression in an SJSA-1 osteosarcoma model.[1][4] This exceptional in vivo activity is underpinned by its favorable pharmacokinetic profile.
Another promising spirooxindole is BI-0252 , which has also shown in vivo efficacy in a SJSA-1 xenograft model, even when administered as a single dose.
In Virology: Combating a Global Health Threat
Dengue fever, caused by the dengue virus (DENV), is a mosquito-borne illness that poses a significant global health burden. The spirooxindole scaffold has been successfully leveraged to develop inhibitors of the DENV NS4B protein, a key component of the viral replication complex.
The preclinical candidate (R)-44 , a spiropyrazolopyridone oxindole, has demonstrated excellent in vivo efficacy in a DENV-2 viremia mouse model.[5][6][7] Oral administration of (R)-44 resulted in a significant reduction in viral load, providing crucial proof-of-concept for targeting DENV NS4B.[5]
Spiro[chromane-2,4'-piperidine]s: Epigenetic Modulators in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. The spiro[chromane-2,4'-piperidine] scaffold has been successfully employed to generate potent HDAC inhibitors with improved in vivo properties.
In a notable study, derivatives of this scaffold were shown to have superior in vivo antitumor activity in an HCT-116 xenograft model compared to a lead compound.[9][10] This enhanced efficacy was directly correlated with improved pharmacokinetic parameters, including a lower clearance rate, an increased half-life, and higher overall exposure (AUC) following both intravenous and oral administration.[9][10] One particular spirocycle from this class, 30d , demonstrated good oral bioavailability and significant tumor growth inhibition in the HCT-116 model.[11][12]
Scaffold
Target
In Vivo Model
Improved In Vivo Performance
Reference
Spiro[chromane-2,4'-piperidine]
HDAC
HCT-116 Xenograft
Lower clearance, increased half-life, higher AUC, superior antitumor activity
Spiropiperidine Hydantoins: A New Front in the Fight Against Malaria
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the discovery of novel antimalarial agents. Spiropiperidine hydantoins have been identified as a promising new class of compounds with potent antiplasmodial activity.[13][14]
Lead compounds from this series, such as CWHM-123 and CWHM-505 , have demonstrated low micromolar to nanomolar IC50 values against both chloroquine-sensitive and -resistant strains of P. falciparum.[13][14] While these compounds have shown oral bioavailability, they have also been noted to suffer from poor metabolic stability, highlighting a key area for further optimization.[13][14] Despite this limitation, the potent in vitro activity and novel scaffold make spiropiperidine hydantoins a valuable starting point for the development of new antimalarial drugs.
Experimental Protocols: A Guide to In Vivo Evaluation
The successful in vivo assessment of spirocyclic scaffolds relies on robust and well-validated experimental models. Below are detailed protocols for two of the key models discussed in this guide.
Human Tumor Xenograft Model (HCT-116) for Anticancer Efficacy
This protocol outlines the establishment of a subcutaneous xenograft model using the HCT-116 human colorectal carcinoma cell line to evaluate the in vivo efficacy of anticancer compounds.
Methodology:
Cell Culture: HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.
Tumor Implantation:
Harvest HCT-116 cells during their exponential growth phase.
Prepare a single-cell suspension in a suitable medium or saline.
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
Tumor Growth Monitoring:
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
Measure tumor dimensions (length and width) with calipers regularly (e.g., twice weekly).
Calculate tumor volume using the formula: (Width² x Length) / 2.
Drug Administration:
Randomize mice into treatment and control groups.
Administer the test compound (e.g., a spiro[chromane-2,4'-piperidine] derivative) and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
Efficacy Evaluation:
Continue to monitor tumor growth and body weight throughout the study.
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Calculate tumor growth inhibition (TGI) as a measure of efficacy.
Workflow Diagram:
Caption: Workflow for an HCT-116 xenograft study.
Dengue Viremia Mouse Model for Antiviral Efficacy
This protocol describes a model for evaluating the in vivo efficacy of antiviral compounds against the dengue virus.
Methodology:
Animal Model: Use mice deficient in both type I and type II interferon receptors (AG129 mice), which are susceptible to dengue virus infection.
Virus Propagation: Propagate the desired dengue virus serotype (e.g., DENV-2) in a suitable cell line (e.g., C6/36 mosquito cells).
Infection:
Infect AG129 mice with a standardized dose of the virus via an appropriate route (e.g., intraperitoneal or intravenous injection).
Drug Administration:
Administer the test compound (e.g., the spirooxindole (R)-44) and vehicle control according to the desired dosing regimen (e.g., oral gavage).
Monitoring and Sample Collection:
Monitor the mice for clinical signs of illness and mortality.
Collect blood samples at various time points post-infection to measure viral load (viremia).
Efficacy Assessment:
Quantify viral RNA in the blood using quantitative reverse transcription PCR (qRT-PCR).
Determine the reduction in viremia in the treated groups compared to the control group.
Assess the impact of treatment on survival rates.
Workflow Diagram:
Caption: Workflow for a dengue viremia mouse study.
Conclusion and Future Directions
The in vivo studies highlighted in this guide provide compelling evidence for the utility of spirocyclic scaffolds in addressing diverse and challenging therapeutic targets. From the remarkable tumor regression observed with spirooxindole-based MDM2 inhibitors to the promising antiviral activity against dengue virus, these three-dimensional structures have demonstrated their potential to yield drug candidates with superior pharmacological profiles. The improved pharmacokinetic properties of spiro[chromane-2,4'-piperidine] HDAC inhibitors further underscore the advantages of this design strategy.
While challenges such as the metabolic stability of spiropiperidine hydantoins remain, these findings collectively validate the continued exploration of spirocyclic chemical space. Future efforts should focus on the rational design of novel spirocyclic systems, aided by computational modeling, to further optimize their drug-like properties. As our understanding of the interplay between three-dimensional molecular architecture and in vivo performance deepens, spirocyclic scaffolds are poised to play an increasingly important role in the development of the next generation of innovative medicines.
References
Qing, M., et al. (2016). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases, 2(6), 396-410. [Link]
Meyers, M. J., et al. (2015). Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. Bioorganic & Medicinal Chemistry, 23(16), 5144-5151. [Link]
Varasi, M., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721. [Link]
Kim, E., et al. (2019). Brain Distributional Kinetics of a Novel MDM2 Inhibitor SAR405838: Implications for Use in Brain Tumor Therapy. Drug Metabolism and Disposition, 47(10), 1139-1147. [Link]
Meyers, M. J., et al. (2015). Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. PubMed, 23(16), 5144-51. [Link]
Qing, M., et al. (2016). Therapeutic Potential of Spirooxindoles as Antiviral Agents. PubMed, 2(6), 396-410. [Link]
Qing, M., et al. (2016). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases, 2(6), 396-410. [Link]
Qing, M., et al. (2016). Therapeutic Potential of Spirooxindoles as Antiviral Agents. Scilit, 2(6), 396-410. [Link]
Wang, S., et al. (2014). SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer Research, 74(20), 5855-5865. [Link]
Varasi, M., et al. (2012). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Request PDF, 7(4), 709-21. [Link]
Varasi, M., et al. (2011). Discovery, synthesis, and pharmacological evaluation of spiropiperidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors. Journal of Medicinal Chemistry, 54(8), 3051-3064. [Link]
Meyers, M. J., et al. (2015). Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. Semantic Scholar. [Link]
Ma, H., et al. (2018). Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. Cancers, 10(11), 444. [Link]
Fon, F. N., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(16), 4994. [Link]
De Kock, C., et al. (2018). In Vivo Efficacy of Selected Analogues on Plasmodium Mouse Malaria Models. ResearchGate. [Link]
Al-Ostoot, F. H., et al. (2020). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Request PDF. [Link]
Wang, S., et al. (2014). SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. PubMed, 74(20), 5855-65. [Link]
Wang, S., et al. (2014). SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. Cancer Research, 74(20), 5855-5865. [Link]
Milligan, G., et al. (2018). Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008. PLoS Neglected Tropical Diseases, 12(6), e0006523. [Link]
Altogen Labs. (n.d.). SJSA1 Xenograft Model. Retrieved from [Link]
Altogen Labs. (n.d.). SJSA1 Xenograft Model. Retrieved from [Link]
Welm, A. L., & Welm, B. E. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2098. [Link]
Li, Y., et al. (2020). Identification of tumorigenicity-associated genes in osteosarcoma cell lines based on bioinformatic analysis and experimental validation. Journal of Bone Oncology, 22, 100287. [Link]
Charles River Laboratories. (n.d.). CORE Library. Retrieved from [Link]
A Comparative Guide to the X-ray Crystal Structure Analysis of 1-oxa-8-azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its rigid, three-dimensional str...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents. Notably, derivatives of this scaffold have been investigated as potent M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[1] The precise determination of the three-dimensional arrangement of atoms within these molecules is paramount for understanding their structure-activity relationships (SAR) and for guiding further drug development efforts.
X-ray crystallography stands as the definitive method for elucidating the absolute stereochemistry and detailed molecular geometry of these complex spirocyclic compounds. This guide provides a comparative analysis of the X-ray crystal structure of a key 1-oxa-8-azaspiro[4.5]decane derivative and contrasts this powerful technique with other analytical methods, offering insights into experimental workflows and data interpretation.
The Decisive Role of X-ray Crystallography: A Case Study
A seminal study in the exploration of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists highlighted the indispensable role of X-ray crystallography. In their work, Tsukamoto et al. synthesized a series of compounds and identified (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane as a potent and selective agonist.[1] The determination of the absolute configuration of this molecule was crucial for understanding its interaction with the muscarinic receptor. Single-crystal X-ray analysis unequivocally established the absolute configuration of the active enantiomer as (S), providing a critical anchor for the SAR studies of this class of compounds.[1]
Comparative Crystallographic Analysis of Spiro[4.5]decane Systems
While crystal structures of a wide range of 1-oxa-8-azaspiro[4.5]decane derivatives are not abundantly available in the public domain, a comparative analysis with structurally related spiro[4.5]decane systems can provide valuable insights into the conformational preferences and packing arrangements of this scaffold. Below is a comparison of the crystallographic data for two recently reported 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives.
These data illustrate how substitutions on the spirocyclic core can influence the crystal packing and unit cell dimensions. Both compounds crystallize in the same monoclinic space group, P2₁/c, suggesting similar packing motifs. However, the differences in the unit cell parameters reflect the different steric and electronic properties of the dimethylamino and hydroxy substituents on the benzylidene moiety.[2]
The determination of the crystal structure of a 1-oxa-8-azaspiro[4.5]decane derivative follows a well-established workflow. The following protocol outlines the key steps, from crystal growth to structure refinement.
1. Crystal Growth (The Art of the Science):
Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality, free from cracks and defects.
Methodology:
Purification: The compound of interest must be of high purity. Recrystallization or chromatography may be necessary.
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.
Crystallization Technique: Several techniques can be employed:
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
2. Crystal Mounting and Data Collection:
Objective: To mount a suitable crystal on the diffractometer and collect a complete set of diffraction data.
Methodology:
Crystal Selection: A suitable crystal is identified under a microscope.
Mounting: The selected crystal is carefully mounted on a glass fiber or a cryoloop using a minimal amount of oil or grease.
Cryo-cooling (Optional but Recommended): For most organic molecules, the mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and improve data quality.
Data Collection: The crystal is placed in the X-ray beam of a single-crystal diffractometer. The instrument rotates the crystal through a series of angles, and for each orientation, the diffracted X-rays are recorded by a detector.
3. Data Processing and Structure Solution:
Objective: To process the raw diffraction images and solve the crystal structure.
Methodology:
Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. The data is then scaled and corrected for various experimental factors.
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides an initial electron density map.
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
4. Structure Validation and Analysis:
Objective: To validate the final crystal structure and analyze its geometric features.
Methodology:
Validation: The final structure is checked for geometric reasonability and for any unresolved issues using software tools like PLATON.
Analysis: Bond lengths, bond angles, torsion angles, and intermolecular interactions are analyzed to understand the molecule's conformation and its packing in the crystal lattice.
Assessing M1 receptor affinity of 1-oxa-8-azaspiro[4.5]decane analogs.
Assessing M1 Receptor Affinity and Functional Efficacy of 1-Oxa-8-azaspiro[4.5]decane Analogs: A Comparative Guide As drug development pivots toward highly selective muscarinic acetylcholine receptor (mAChR) modulators f...
Author: BenchChem Technical Support Team. Date: April 2026
Assessing M1 Receptor Affinity and Functional Efficacy of 1-Oxa-8-azaspiro[4.5]decane Analogs: A Comparative Guide
As drug development pivots toward highly selective muscarinic acetylcholine receptor (mAChR) modulators for cognitive disorders like Alzheimer's disease and schizophrenia, the M1 receptor remains a prime therapeutic target. However, dose-limiting cholinergic side effects mediated by M2 and M3 receptors (e.g., hypothermia, tremor, salivary secretion, and ileum contraction) necessitate rigorous selectivity.
The 1-oxa-8-azaspiro[4.5]decane scaffold—rationally designed by incorporating the tetrahydrofuran ring of muscarone into a spirocyclic skeleton—has yielded highly promising partial agonists, most notably YM796 and YM954. As an application scientist overseeing neuropharmacological screening, I designed this guide to objectively compare these analogs against standard reference compounds and to provide self-validating experimental protocols for assessing their true functional efficacy.
Mechanistic Overview: The M1 Receptor Signaling Axis
To understand why 1-oxa-8-azaspiro[4.5]decane analogs are effective, we must look at the receptor's downstream signaling. M1 receptors are predominantly coupled to Gq/11 proteins. Agonist binding triggers Phospholipase C (PLC) activation, leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), ultimately modulating hippocampal excitability and reversing cognitive deficits.
Gq-coupled M1 muscarinic receptor signaling pathway activated by 1-oxa-8-azaspiro[4.5]decane analogs.
Comparative Performance: Analogs vs. Reference Agonists
To establish the therapeutic window of these analogs, we must evaluate both their receptor binding profiles and their functional translation in vivo. [2] and potent antiamnesic activity with a significantly wider separation from hypothermia-inducing doses compared to classic agonists like RS86.
The table below synthesizes the pharmacological profiles of these compounds, highlighting the superiority of the 1-oxa-8-azaspiro[4.5]decane scaffold in achieving functional efficacy without triggering severe M2/M3-mediated adverse events.
Table 1: Pharmacological Profiles of Muscarinic Agonists
Compound
Chemical Scaffold
M1 Binding (Cortex)
PI Hydrolysis (Hippocampus)
Antiamnesic Efficacy (MED, p.o.)
M2/M3 Side Effects (Tremor/Hypothermia)
YM796
1-oxa-8-azaspiro[4.5]decane
Micromolar
Partial Agonist
0.031 mg/kg
Very Weak
YM954
1-oxa-8-azaspiro[4.5]decane
Micromolar
Partial Agonist
0.016 mg/kg
Weak
RS86
2,8-diazaspiro[4,5]decane-1,3-dione
Micromolar
Full Agonist
Less Effective
Strong
AF102B (Cevimeline)
Spiro[1,3-oxathiolane-5,3'-quinuclidine]
Micromolar
Negligible (in slices)
Less Effective
Moderate
Data synthesized from foundational structure-activity studies by and .
A critical pitfall in drug development is assuming that binding affinity equates to functional efficacy. A compound may successfully displace an antagonist but act as a silent binder (antagonist) rather than an activator. Therefore, a robust screening funnel must pair a competitive radioligand binding assay with a functional phosphoinositide (PI) hydrolysis assay.
Protocol 1: M1 Receptor Radioligand Binding Assay
Objective: Determine the competitive binding affinity (
Ki
) of analogs for the M1 receptor.
Causality & Validation: We utilize [3H]pirenzepine because it is an M1-selective antagonist. Running a parallel assay using [3H]quinuclidinyl benzylate ([3H]QNB)—a non-selective pan-muscarinic antagonist—on cerebellar membranes (which are rich in M2 receptors) acts as a built-in negative control system. If a compound displaces[3H]pirenzepine in the cortex but not [3H]QNB in the cerebellum, M1 selectivity is validated.
Step-by-Step Methodology:
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the resulting pellet in fresh buffer.
Incubation: In a final volume of 1 mL, incubate 0.5 mg of membrane protein with 1 nM [3H]pirenzepine and varying concentrations of the 1-oxa-8-azaspiro[4.5]decane analog (
10−9
to
10−4
M) for 60 minutes at 25°C.
Non-specific Binding Control: Define non-specific binding in parallel tubes using 1 μM atropine.
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.1% polyethylenimine to neutralize the glass fiber charge and reduce non-specific radioligand binding.
Quantification: Wash filters three times with 3 mL of ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting and calculate
IC50
values using non-linear regression.
Objective: Quantify the functional agonism of the analogs by measuring the accumulation of inositol phosphates in hippocampal slices.
Causality & Validation: Lithium chloride (LiCl) is explicitly added to the assay buffer to inhibit inositol monophosphatase. This prevents the rapid degradation of IP1, IP2, and IP3, allowing them to accumulate to measurable levels. Without LiCl, the transient IP3 signal would be missed entirely, leading to false-negative functional readouts.
Experimental workflow for quantifying functional PI hydrolysis in hippocampal slices.
Step-by-Step Methodology:
Tissue Preparation: Cross-chop freshly isolated rat hippocampi into 350 μm slices using a McIlwain tissue chopper.
Labeling: Incubate the slices with 0.3 μM myo-[3H]inositol for 60 minutes at 37°C in Krebs-Henseleit buffer, continuously gassed with 95%
O2
/ 5%
CO2
to maintain tissue viability.
Washing: Wash slices extensively (3x) with fresh buffer to remove unincorporated [3H]inositol.
LiCl Blockade: Pre-incubate the slices with 10 mM LiCl for 15 minutes to establish the phosphatase blockade.
Agonist Stimulation: Add the test analog (e.g., YM796) and incubate for exactly 45 minutes.
Extraction: Terminate the reaction by adding a chloroform/methanol mixture (1:2 v/v). Vortex and extract the upper aqueous phase containing the water-soluble inositol phosphates.
Chromatography: Separate total [3H]inositol phosphates using Dowex-1 (formate form) anion-exchange columns. Elute with 1 M ammonium formate / 0.1 M formic acid and quantify via scintillation counting.
Conclusion
The 1-oxa-8-azaspiro[4.5]decane analogs represent a significant structural optimization over traditional muscarinic agonists. By utilizing the self-validating binding and functional assays detailed above, researchers can accurately map the structure-activity relationships (SAR) of novel spirocyclic derivatives, ensuring that M1 partial agonism is achieved without triggering dose-limiting off-target effects.
References
Tsukamoto, S., et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical and Pharmaceutical Bulletin, 1995. URL:[Link]
Wanibuchi, F., et al. "Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954." European Journal of Pharmacology, 1990. URL: [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 4-Methyl-1-oxa-4-azaspiro[4.5]decane
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of mechanistic risk mitigation. 4-Methyl-1-oxa-4-azaspiro[4.5]decane (CAS: 39931-24-3) is an advanced...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of mechanistic risk mitigation. 4-Methyl-1-oxa-4-azaspiro[4.5]decane (CAS: 39931-24-3) is an advanced aliphatic spirocyclic oxazolidine building block utilized extensively in complex heterocyclic synthesis and drug discovery[1].
To handle this compound safely, we must first understand its molecular architecture. The oxazolidine ring is susceptible to moisture-induced hydrolysis, which can liberate amino alcohols and carbonyl species[2]. These basic degradation products are severe dermal and mucosal irritants[3]. Furthermore, the spiro[4.5]decane moiety imparts significant lipophilicity to the molecule, drastically increasing the risk of skin permeation compared to simpler amines. With a flash point of approximately 91.7 °C, the compound is also classified as a combustible liquid[4].
The following guide provides a self-validating, step-by-step operational and disposal plan engineered specifically for the physicochemical properties of this compound.
Mechanistically Engineered PPE Matrix
Standard laboratory personal protective equipment (PPE) is insufficient for handling lipophilic amines. In strict compliance with5[5], the following matrix outlines the required gear and the scientific rationale for each selection.
Protects against basic amine aerosols and splashing, which can cause severe, irreversible corneal damage[3].
Inspect daily; replace immediately if scratched or seal is compromised.
Hands
Heavy-duty Nitrile or Butyl rubber gloves (≥0.11 mm thickness).
The lipophilic aliphatic cyclic hydrocarbon core easily permeates standard latex, acting as a carrier for the corrosive amine.
Replace immediately upon contamination or every 2 hours of continuous use.
Body
Flame-resistant (FR) lab coat (e.g., Nomex) and closed-toe, non-porous footwear.
The compound's flash point is ~91.7 °C[4]. FR materials prevent ignition from static discharge or secondary heat sources.
Launder weekly via specialized chemical decontamination services.
Respiratory
NIOSH-approved N95 or P100 particulate/organic vapor respirator[6].
Mitigates inhalation of volatile basic degradation products if engineering controls (fume hood) fail.
Replace cartridges per manufacturer schedule or immediately if odor is detected.
Self-Validating Operational Workflow
Trustworthiness in laboratory safety requires protocols to be reproducible and self-validating—meaning each step inherently verifies the success of the previous one.
Phase 1: Pre-Operation & Engineering Controls
Verify Environmental Controls: Ensure the chemical fume hood has a calibrated face velocity of 80–120 feet per minute (fpm). Never handle this compound on an open benchtop.
Inspect PPE: Conduct a tactile and visual inspection of your nitrile gloves by trapping air and checking for micro-tears. Verify that chemical goggles form a complete, unbroken seal against your face.
Prepare the Workspace: Clear the fume hood of incompatible materials. Isolate the workspace from strong oxidizing agents and strong acids, which can react exothermically with the amine functionality.
Phase 2: Chemical Transfer & Handling
4. Inert Atmosphere Setup: Due to the moisture sensitivity of the oxazolidine ring[2], purge the primary reaction vessel with dry nitrogen or argon before introducing the chemical.
5. Dispensing: Use glass or Teflon-coated spatulas and syringes. Avoid reactive metals that might catalyze unintended ring-opening side reactions.
6. Sealing: Immediately recap the primary container after dispensing to prevent atmospheric moisture degradation and subsequent pressure buildup from volatile byproducts.
Phase 3: Post-Handling Decontamination
7. Equipment Cleaning: Rinse all contaminated glassware sequentially: first with a compatible organic solvent (e.g., acetone) to dissolve the lipophilic spiro compound, followed by a slightly acidic aqueous wash (e.g., 5% citric acid) to neutralize residual basic amines.
8. PPE Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.
Emergency Response & Disposal Logistics
Even with rigorous controls, exposure events require immediate, algorithmic responses.
Spill Management Protocol:
Isolate: Evacuate personnel from the immediate vicinity and increase fume hood exhaust to maximum.
Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Do not use combustible materials like sawdust, as the compound is flammable[3].
Neutralize: Apply a weak solid acid (such as citric acid powder) over the absorbed spill to neutralize the basic amine residues before sweeping.
Collect: Use non-sparking tools to transfer the absorbed material into a labeled, sealable hazardous waste container.
Chemical Waste Disposal:
According to standard environmental regulations, 4-Methyl-1-oxa-4-azaspiro[4.5]decane must be treated as hazardous waste. 6[6].
Classification: Non-halogenated organic waste (unless complexed with halogenated solvents during your specific reaction).
Storage: Store in a clearly labeled, tightly sealed high-density polyethylene (HDPE) container away from heat sources.
Visualizing the Safety Logic
The following diagram maps the critical decision points and operational flow required when handling this specific spirocyclic oxazolidine.
Figure 1: Standard operating workflow and emergency logic for 4-Methyl-1-oxa-4-azaspiro[4.5]decane.